5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
Description
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Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOOQXZPVIXTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445552 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118811-34-0 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate. This bifunctional molecule is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and biochemical research.
Core Chemical Properties
This compound, with the CAS number 118811-34-0, is a white solid at room temperature.[1][2] It incorporates two key functional groups that define its chemical utility: a tert-butyloxycarbonyl (Boc) protected primary amine and a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group in nucleophilic substitution reactions, while the Boc-protected amine is stable under various conditions but can be readily deprotected under mild acidic conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 118811-34-0 | [2][5] |
| Molecular Formula | C₁₇H₂₇NO₅S | [5] |
| Molecular Weight | 357.46 g/mol | [5] |
| Appearance | White Solid | [1][2] |
| Purity | Typically ≥97% | [6] |
| Storage | Store sealed in a dry place at room temperature. | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process starting from 5-amino-1-pentanol. The first step involves the protection of the primary amine with a Boc group, followed by the tosylation of the primary alcohol.
Step 1: Synthesis of 5-(t-Boc-amino)-1-pentanol
The protection of the amino group in 5-amino-1-pentanol is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
Dissolve 5-amino-1-pentanol (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(t-Boc-amino)-1-pentanol.
Table 2: Properties of the Precursor, 5-(t-Boc-amino)-1-pentanol
| Property | Value | Source(s) |
| CAS Number | 75178-90-4 | |
| Molecular Formula | C₁₀H₂₁NO₃ | |
| Molecular Weight | 203.28 g/mol | |
| Density | 1.00 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.45 | |
| Flash Point | 109 °C (closed cup) | |
| Storage Temperature | 2-8°C |
Step 2: Synthesis of this compound
The final step is the tosylation of the hydroxyl group of 5-(t-Boc-amino)-1-pentanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol:
-
Dissolve 5-(t-Boc-amino)-1-pentanol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, typically pyridine (which can also serve as the solvent) or triethylamine (Et₃N) (1.5-2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups, allowing for sequential or orthogonal chemical transformations.
a) Nucleophilic Substitution at the Tosylate Group:
The tosylate moiety is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the introduction of a wide range of functionalities.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add the desired nucleophile (e.g., an azide, cyanide, thiol, or another amine) (1.1-1.5 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 50-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
b) Deprotection of the Boc Group:
The Boc group can be removed under mild acidic conditions to liberate the primary amine. This is a common step in peptide synthesis and the synthesis of other complex nitrogen-containing molecules.[7]
General Experimental Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% in DCM) or hydrochloric acid (HCl) (e.g., 4M in dioxane).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base during an aqueous work-up to yield the free amine.
Visualizing Workflows and Relationships
Diagram 1: Synthetic Pathway
References
- 1. gjbzwzw.com [gjbzwzw.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate, 118811-34-0 | BroadPharm [broadpharm.com]
- 5. scbt.com [scbt.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Synthesis and Characterization of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, a valuable intermediate in organic synthesis. The document details the experimental protocol for its preparation, along with a summary of its key analytical data.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | tert-butyl (5-(tosyloxy)pentyl)carbamate, 5-((Tert-butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate |
| CAS Number | 118811-34-0 |
| Molecular Formula | C₁₇H₂₇NO₅S |
| Molecular Weight | 357.46 g/mol |
| Appearance | White Solid[1] |
Synthesis Protocol
The synthesis of this compound is achieved through the tosylation of 5-(tert-butoxycarbonylamino)-1-pentanol. This reaction involves the conversion of the terminal hydroxyl group of the starting material into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Experimental Workflow
Caption: A schematic overview of the synthesis process for this compound.
Detailed Experimental Procedure[1]
To a stirred solution of 5-(tert-butoxycarbonylamino)-1-pentanol (1.97 g, 9.7 mmol) in dichloromethane (32 mL) cooled in an ice bath, p-toluenesulfonyl chloride (2.78 g, 14.6 mmol), triethylamine (4.0 mL, 28.9 mmol), and 4-dimethylaminopyridine (117.4 mg, 0.96 mmol) were added sequentially. The reaction mixture was stirred for 4.5 hours, during which it was allowed to warm to room temperature.
Following the reaction, the mixture was diluted with chloroform and washed with brine. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate (starting with 100% n-hexane, followed by 8:1 and then 4:1 n-hexane/ethyl acetate) to afford the desired product.
Characterization Data
The successful synthesis of this compound was confirmed through spectroscopic analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 91% | [1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.76 (d, J = 8.2 Hz, 2H), 7.33 (d, J = 8.2 Hz, 2H), 4.51 (broad s, 1H), 4.00 (t, J = 6.5 Hz, 2H), 3.06-3.02 (broad q, J = 6.5 Hz, 2H), 2.44 (s, 3H), 1.67-1.61 (m, 2H), 1.42-1.38 (m, 11H), 1.35-1.29 (m, 2H) | [1] |
| HRMS (ESI, positive) m/z | [M+Na]⁺ Calculated: 380.1502, Found: 380.1497 | [1] |
Structural Diagram
Caption: The chemical structure of this compound.
Applications in Drug Development and Research
This compound serves as a key bifunctional linker in the synthesis of more complex molecules. The t-Boc protecting group on the amine can be readily removed under acidic conditions, allowing for further functionalization. The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of various moieties at the other end of the pentyl chain. These characteristics make it a versatile building block in the development of novel therapeutic agents and chemical probes.
References
A Comprehensive Technical Guide to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS: 118811-34-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, a bifunctional molecule widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This document details its chemical properties, a representative synthetic protocol, and its key applications as a versatile linker and building block. Its role in the introduction of a protected aminopentyl chain is highlighted through experimental workflows and logical diagrams.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 118811-34-0, is a valuable synthetic intermediate. Its structure incorporates two key functional moieties: a tert-butyloxycarbonyl (Boc) protected primary amine and a p-toluenesulfonate (tosylate) ester. The Boc group offers robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions.[1] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of the five-carbon aminoalkyl chain into a wide range of molecules.[1] These characteristics make it a compound of interest for the synthesis of complex organic molecules, including pharmaceutical ingredients and probes for chemical biology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 118811-34-0 | [2][3] |
| Molecular Formula | C₁₇H₂₇NO₅S | [2] |
| Molecular Weight | 357.47 g/mol | [2] |
| Appearance | White Solid | [4] |
| Synonyms | 5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate | [5] |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
Synthesis
The synthesis of this compound is typically achieved through the tosylation of its corresponding alcohol precursor, 5-(Boc-amino)-1-pentanol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the tosylation of a primary alcohol and can be adapted for the synthesis of the title compound.
Materials:
-
5-(Boc-amino)-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Boc-amino)-1-pentanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5-2.0 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its ability to act as a bifunctional linker. The tosylate group allows for the alkylation of various nucleophiles, thereby introducing a five-carbon chain bearing a protected amine. This is particularly useful in the synthesis of pharmaceutical compounds and complex organic molecules where a primary amine is required at a specific position.
Alkylation of Nucleophiles
This compound is an effective electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. The general reaction scheme involves the displacement of the tosylate group by the nucleophile, forming a new carbon-nucleophile bond.
Caption: General scheme for the alkylation of nucleophiles.
Role in Multi-step Synthesis
In a multi-step synthesis, this compound serves as a key building block to introduce a protected aminoalkyl chain. Following the alkylation step, the Boc protecting group can be readily removed under acidic conditions to liberate the primary amine. This newly exposed amine can then undergo further functionalization, such as amide bond formation, reductive amination, or conversion to other nitrogen-containing functional groups.
Caption: Logical workflow of a multi-step synthesis utilizing the reagent.
Characterization Data
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (tosyl) | 7.3-7.8 | m (AA'BB') | 4H |
| Methylene (adjacent to OTs) | ~4.0 | t | 2H |
| Methylene (adjacent to NH) | ~3.1 | q | 2H |
| Methyl (tosyl) | ~2.4 | s | 3H |
| Methylene (pentyl chain) | 1.2-1.7 | m | 6H |
| t-Butyl (Boc) | ~1.4 | s | 9H |
| NH (Boc) | ~4.5-5.0 | br s | 1H |
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its bifunctional nature, combining a stable protecting group with a reactive leaving group, allows for the controlled introduction of an aminopentyl linker into a diverse array of molecules. This technical guide has provided an overview of its properties, a representative synthetic method, and its key applications, particularly relevant to researchers and professionals in the field of drug discovery and development. The provided workflows and diagrams illustrate its logical use in complex synthetic strategies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS: 118811-34-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate_其他_德威钠 [gjbzwzw.com]
- 5. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
"5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate" molecular weight and formula
An In-Depth Technical Guide on 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
This guide provides essential information on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a useful intermediate in various organic syntheses.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₇H₂₇NO₅S[1][2] |
| Molecular Weight | 357.47 g/mol [1] |
| CAS Number | 118811-34-0[1][2] |
| Physical Appearance | White Solid[3] |
Synthetic Overview
The synthesis of this compound typically involves the protection of the amino group of a precursor, followed by tosylation of the hydroxyl group. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines in organic synthesis, particularly in peptide chemistry.[4] The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.
A plausible synthetic pathway for this compound starts from 5-amino-1-pentanol. The amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) to yield 5-(t-Boc-amino)-1-pentanol. This intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to afford the final product.
Experimental Protocols
Step 1: Boc Protection of 5-amino-1-pentanol
-
Dissolve 5-amino-1-pentanol in a suitable solvent, such as a mixture of dioxane and water.
-
Add a base, for instance, sodium hydroxide, to the solution.
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product, 5-(t-Boc-amino)-1-pentanol, using an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Step 2: Tosylation of 5-(t-Boc-amino)-1-pentanol
-
Dissolve the purified 5-(t-Boc-amino)-1-pentanol in a dry aprotic solvent, such as dichloromethane or pyridine, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine should be added.
-
Stir the reaction at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid (if a base like triethylamine was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
The final product can be further purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
The logical relationship of the synthetic pathway is illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, also known as tert-butyl (5-(tosyloxy)pentyl)carbamate (CAS Number: 118811-34-0), is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a terminal p-toluenesulfonate (tosylate) group, a well-established leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. A thorough understanding of these properties is critical for its effective handling, storage, and application in synthetic protocols, as well as for the development of robust and reproducible manufacturing processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1219805-46-9 |
| Molecular Formula | C₁₇H₂₇NO₅S |
| Molecular Weight | 357.47 g/mol |
| Appearance | White Solid |
| Storage | 2-8°C, Refrigerator |
Solubility Profile
Qualitative Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The long alkyl chain and the aromatic tosyl group contribute to its hydrophobic character, making it immiscible with water. |
| Methanol | Slightly Soluble | The polar carbamate group allows for some interaction with polar protic solvents like methanol. |
| Ethanol | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may enhance solubility. |
| Chloroform | Soluble | The non-polar nature of chloroform makes it a good solvent for this compound. |
| Dichloromethane | Soluble | Similar to chloroform, dichloromethane is a common solvent for compounds of this type. |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that is expected to solubilize the compound well. |
| Hexanes | Insoluble | The high polarity of the carbamate group prevents solubility in non-polar alkanes. |
| Diethyl Ether | Slightly Soluble | Expected to have limited solvating power due to the polar carbamate. |
| Acetone | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent that is expected to be a good solvent for this compound. |
Experimental Protocol for Solubility Determination
A standard protocol to quantitatively determine the solubility of this compound in various solvents is as follows:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Weigh the remaining solid to determine the mass of the dissolved compound.
-
Calculate the solubility in terms of mg/mL or mol/L.
-
Alternatively, a calibrated analytical technique such as HPLC-UV can be used to determine the concentration of the compound in the supernatant.
-
In-Depth Technical Guide: Synthesis and Spectroscopic Characterization of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of the versatile organic intermediate, 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate. This compound, identified by its CAS number 118811-34-0, is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional materials. Its structure incorporates a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal primary alcohol activated as a p-toluenesulfonate (tosylate) ester, rendering it an excellent electrophile for various nucleophilic substitution reactions.
Spectroscopic and Physical Data Summary
Table 1: Physical and Molecular Data
| Property | Value |
| CAS Number | 118811-34-0[1] |
| Molecular Formula | C₁₇H₂₇NO₅S[1] |
| Molecular Weight | 357.46 g/mol [1] |
| Appearance | White Solid |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (ortho to SO₂) |
| 7.34 | d | 2H | Ar-H (meta to SO₂) |
| 4.55 (approx.) | br s | 1H | NH |
| 4.02 | t | 2H | CH₂-OTs |
| 3.08 | q | 2H | CH₂-NHBoc |
| 2.45 | s | 3H | Ar-CH₃ |
| 1.65 | p | 2H | CH₂-CH₂OTs |
| 1.44 | s | 9H | C(CH₃)₃ |
| 1.35 - 1.50 | m | 4H | -(CH₂)₂- |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C=O (Boc) |
| 144.8 | Ar-C (ipso to SO₂) |
| 133.0 | Ar-C (ipso to CH₃) |
| 129.8 | Ar-CH (meta to SO₂) |
| 127.8 | Ar-CH (ortho to SO₂) |
| 79.1 | C(CH₃)₃ |
| 70.3 | CH₂-OTs |
| 40.4 | CH₂-NHBoc |
| 29.5 | CH₂ |
| 28.8 | CH₂ |
| 28.4 | C(CH₃)₃ |
| 22.5 | CH₂ |
| 21.6 | Ar-CH₃ |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 380.16 | [M+Na]⁺ |
| 358.18 | [M+H]⁺ |
| 302.12 | [M-C₄H₈+H]⁺ |
| 258.12 | [M-Boc+H]⁺ |
| 186.09 | [M-TsOH+H]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 5-amino-1-pentanol. The first step involves the protection of the primary amine with a Boc group, followed by the tosylation of the primary alcohol.
Synthesis of tert-butyl (5-hydroxypentyl)carbamate
This procedure outlines the protection of the amino group of 5-amino-1-pentanol.
Materials:
-
5-amino-1-pentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-amino-1-pentanol (1.0 eq) in the chosen solvent (DCM or THF).
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If DCM is used, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Synthesis of this compound
This procedure details the tosylation of the hydroxyl group of tert-butyl (5-hydroxypentyl)carbamate.
Materials:
-
tert-butyl (5-hydroxypentyl)carbamate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (5-hydroxypentyl)carbamate (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 - 2.0 eq) or triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the final product.
References
An In-depth Technical Guide to the Synthetic Utility of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, CAS 118811-34-0, is a bifunctional organic compound that serves as a valuable intermediate in multi-step organic synthesis.[1][2][3] It does not possess an intrinsic biological mechanism of action in the pharmacological sense. Instead, its utility lies in its chemical reactivity, providing a strategic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and chemical probes. This guide elucidates the "mechanism of utility" of this compound, detailing its chemical properties, roles in synthetic workflows, and specific experimental protocols.
Core Principles: A Bifunctional Synthetic Intermediate
The synthetic utility of this compound stems from its two key functional groups: the tert-butoxycarbonyl (Boc) protected amine and the p-toluenesulfonate (tosyl) ester. This strategic combination allows for sequential and controlled chemical modifications.
-
The Boc-Protected Amine: The Boc group is a widely used protecting group for amines. It is stable under a variety of reaction conditions, including those that are basic or nucleophilic, but can be readily removed under acidic conditions. This allows the temporary masking of the amine's reactivity while other parts of the molecule are being modified.
-
The Tosyl Group: The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions.[4] The sulfonate ester delocalizes the negative charge of the leaving anion, making it very stable and thus easily displaced by a wide range of nucleophiles. This functionality allows for the facile introduction of new chemical entities at the terminal carbon of the pentyl chain.
The pentyl chain itself acts as a flexible spacer, separating the two functional termini. This can be advantageous in the synthesis of molecules where specific spatial arrangements are required, such as in the design of linkers for PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.
Synthesis of this compound
The compound is typically synthesized from its corresponding alcohol, 5-(Boc-amino)-1-pentanol, through a tosylation reaction. A representative experimental protocol is detailed below.
Experimental Protocol: Tosylation of 5-(Boc-amino)-1-pentanol
This protocol describes the conversion of the terminal alcohol to a tosylate ester.
Reaction Scheme:
A diagram illustrating the synthesis of the title compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-(Boc-amino)-1-pentanol | 203.28 | 1.97 g | 9.7 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.78 g | 14.6 |
| Triethylamine (Et3N) | 101.19 | 4.0 mL | 28.9 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 117.4 mg | 0.96 |
| Dichloromethane (DCM) | - | 32 mL | - |
Procedure:
-
A solution of 5-(Boc-amino)-1-pentanol (1.97 g, 9.7 mmol) in dichloromethane (32 mL) is prepared in a round-bottom flask and cooled to 0°C on an ice bath.[5]
-
To this stirred solution, p-toluenesulfonyl chloride (2.78 g, 14.6 mmol), triethylamine (4.0 mL, 28.9 mmol), and 4-dimethylaminopyridine (117.4 mg, 0.96 mmol) are added sequentially.[5]
-
The reaction mixture is stirred for 4.5 hours, allowing it to warm to room temperature.[5]
-
Upon completion, the reaction mixture is diluted with chloroform and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.[5]
Quantitative Data:
| Product | Yield | Appearance |
| This compound | 3.14 g (91%) | White Solid |
Mechanism of Utility: Application in Synthesis
The primary "mechanism of action" for this compound is its role as an electrophile in nucleophilic substitution reactions, specifically SN2 reactions. This allows for the covalent attachment of a nucleophilic molecule to the 5-carbon spacer.
General Reaction Workflow
The general workflow for utilizing this compound involves two key steps: nucleophilic substitution followed by deprotection of the amine.
References
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: A Versatile Bifunctional Linker for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, dictates the stability, solubility, and ultimately, the efficacy of the entire conjugate. This technical guide delves into the core characteristics of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate , a bifunctional linker poised for significant applications in the synthesis of novel therapeutics.
Core Properties and Structure
This compound is a synthetic organic compound with the chemical formula C₁₇H₂₇NO₅S and a molecular weight of 357.46 g/mol .[1][2] It typically presents as a white solid and is utilized in organic synthesis as a protected amine derivative.[2] The key to its utility lies in its bifunctional nature, possessing two distinct reactive ends:
-
A tert-butyloxycarbonyl (Boc)-protected amine : This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine. This allows for subsequent conjugation to a molecule of interest.
-
A p-toluenesulfonate (tosylate) group : The tosylate is an excellent leaving group, making the terminal carbon of the pentyl chain susceptible to nucleophilic substitution. This enables the covalent attachment of another molecular entity.
This dual functionality allows for a sequential and controlled approach to linking two different molecules, a critical requirement in the construction of complex therapeutic agents.
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 118811-34-0 | [1][2] |
| Molecular Formula | C₁₇H₂₇NO₅S | [1][2] |
| Molecular Weight | 357.46 g/mol | [1] |
| Appearance | White Solid | [2] |
Synthesis and Experimental Protocols
Experimental Protocol: Tosylation of 5-(Boc-amino)-1-pentanol
This protocol is a representative procedure based on established methods for alcohol tosylation.
Materials:
-
5-(Boc-amino)-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Boc-amino)-1-pentanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Tosyl Chloride: To the cooled solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents). If desired, a catalytic amount of DMAP (0.1 equivalents) can be added. Stir the solution for 10-15 minutes. Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 equivalents) portion-wise, ensuring the temperature remains at or near 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding cold water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
dot
Caption: Synthetic workflow for this compound.
Application as a Bifunctional Linker in Drug Development
The true value of this compound lies in its application as a bifunctional linker, particularly in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]
The design of the linker in a PROTAC is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The five-carbon alkyl chain of this compound provides a flexible spacer of a defined length, which can be crucial for achieving the optimal orientation of the two binding moieties.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this linker would typically follow a two-step sequence:
-
Alkylation of the first binding moiety: The tosylate end of the linker is reacted with a nucleophilic group (e.g., an amine or a phenol) on the first binding moiety (either the E3 ligase ligand or the target protein ligand).
-
Deprotection and coupling of the second binding moiety: The Boc-protecting group is removed from the other end of the linker, and the newly exposed amine is then coupled to the second binding moiety, typically via an amide bond formation.
dot
Caption: General workflow for PROTAC synthesis using the bifunctional linker.
Signaling Pathways and Future Directions
While the direct involvement of this compound in specific signaling pathways is not documented, its role as a linker in PROTACs positions it as a key tool for modulating a vast array of cellular signaling cascades. By enabling the degradation of specific proteins, PROTACs constructed with this linker can be designed to target kinases, transcription factors, and other key signaling molecules implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The future of drug development will increasingly rely on the rational design of molecules that can precisely manipulate cellular processes. Bifunctional linkers like this compound are essential components in this endeavor, providing the structural framework to bring together distinct molecular entities and create novel therapeutic modalities. Further research into the synthesis and application of this and similar linkers will undoubtedly pave the way for the next generation of targeted therapies.
References
Understanding Boc protection of primary amines in synthesis
An In-depth Technical Guide on the Boc Protection of Primary Amines in Synthesis
For researchers, scientists, and drug development professionals, the reversible protection of primary amines is a fundamental and critical step in modern organic synthesis. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its reliability, ease of introduction, and selective removal under mild acidic conditions.[1] This guide provides a comprehensive overview of the Boc protection of primary amines, covering the core chemistry, reaction conditions, detailed experimental protocols, and deprotection strategies.
The Chemistry of Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride.[1] The reaction involves the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate, which effectively masks the nucleophilicity and basicity of the amine.[1][2]
Reaction Mechanism
The protection reaction can be carried out with or without a base. The inclusion of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves to neutralize the protonated amine intermediate and accelerate the reaction.[1]
The mechanism proceeds as follows:
-
The primary amine attacks a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate.[1]
-
This intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[1]
-
The leaving group subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[1]
In a base-catalyzed reaction, the added base deprotonates the positively charged amine nitrogen. In the absence of an external base, the generated tert-butoxide or another molecule of the amine can act as the base.[1]
Reaction Conditions and Scope
The conditions for Boc protection are generally mild and flexible, leading to high yields for a wide range of substrates.[1] The choice of solvent and base can be optimized based on the solubility and reactivity of the specific primary amine.
Common Reagents and Solvents:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most frequently used reagent.[3]
-
Solvents: A broad array of solvents are effective, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, dioxane, methanol, and aqueous mixtures.[1] Catalyst- and solvent-free conditions have also been developed as a more environmentally friendly approach.[1]
-
Bases: Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1]
Data Presentation: Reaction Conditions
The selection of reaction parameters significantly influences the reaction time and yield. The following tables summarize various conditions for the N-Boc protection of different primary amines.
Table 1: Boc Protection of Various Primary Amines
| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 10 min | 96 | [1] |
| Benzylamine | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [1] |
| 3-Chloroaniline | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 12 min | 95 | [4] |
| Various amines | Boc₂O (1.0) | Amberlite-IR 120 | Solvent-free | RT | 1-3 min | 90-99 | |
Table 2: Catalyst Comparison for N-Boc Protection of Aniline
| Catalyst | Time | Yield (%) |
|---|---|---|
| None | 24 h | 10 |
| Pyridine | 24 h | 40 |
| DMAP | 24 h | 95 |
| [C6(mpy)2][CoCl4]2- | 1 h | 98 |
Experimental Protocols
Precise and reproducible experimental procedures are crucial for successful synthesis. Below are detailed protocols for a typical Boc protection and a subsequent deprotection.
Protocol for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[3]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent (e.g., 2:1 v/v mixture of H₂O/THF, DCM, or THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and a suitable base such as TEA or DIPEA (3.0 equiv) in the chosen solvent. Stir at room temperature for 5 minutes until all solids are dissolved.[1]
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.[1]
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[1]
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator. If an aqueous mixture was used, extract the resulting aqueous residue with an organic solvent like dichloromethane (e.g., 3 x 20 mL).[1]
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.[1]
Protocol for N-Boc Deprotection using Acid
The removal of the Boc group is typically achieved under acidic conditions.[5]
Materials:
-
N-Boc protected amine
-
Suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or methanol)
-
Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))
Procedure:
-
Setup: Dissolve the N-Boc protected amine in a suitable organic solvent such as dichloromethane.
-
Reagent Addition: Add a strong acid. Common methods include treating the DCM solution with neat trifluoroacetic acid (e.g., 25-50% v/v) or bubbling HCl gas through the solution.[1][5]
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid and is often accompanied by the evolution of CO₂ gas.[6]
-
Isolation: Remove the solvent and excess acid under reduced pressure. The deprotected amine is typically obtained as its corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate). A subsequent basic workup can be performed to isolate the free amine if required.[1]
Selectivity and Orthogonality
A significant advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is fundamental to complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.[1]
Conclusion
The Boc protecting group is an indispensable tool in modern organic synthesis. Its predictable reactivity, stability under a wide range of conditions, and well-established protocols for both its introduction and removal make it a reliable choice for the protection of primary amines. A thorough understanding of its underlying mechanisms and the quantitative aspects of its application is crucial for its successful implementation in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Synthesis of PROTAC Linkers Utilizing 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
This document provides detailed application notes and protocols for the synthesis of PROTAC linkers using 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate . This reagent serves as a versatile building block for constructing alkyl-based linkers, offering a straightforward approach to systematically vary linker length and attachment points, which is essential for optimizing PROTAC performance.
General Principles of PROTAC Action
PROTACs mediate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Application Notes and Protocols: Alkylation of Phenols with 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, yielding valuable aryl ethers. This application note details the use of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate as a versatile alkylating agent for phenols. This reaction, a modification of the Williamson ether synthesis, provides a straightforward method to introduce a protected aminoalkyl chain onto a phenolic core. The resulting N-Boc-protected aminoalkyl aryl ethers are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to compounds with potential biological activities, including modulation of neurotransmitter receptors.
The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine during the alkylation step and can be readily removed under acidic conditions, allowing for further functionalization of the terminal amino group. The p-toluenesulfonate (tosylate) is an excellent leaving group, facilitating the nucleophilic substitution by the phenoxide ion.
Key Applications
The products of this alkylation reaction, N-Boc-protected 5-aminopentyl aryl ethers, are versatile building blocks for the synthesis of a variety of target molecules, including:
-
Pharmacological Probes: For studying ligand-receptor interactions, particularly at G-protein coupled receptors (GPCRs) such as opioid and GABA receptors.
-
Novel Therapeutic Agents: As precursors for compounds with potential analgesic, anxiolytic, or other central nervous system (CNS) activities.
-
Linkers in PROTACs and other Bifunctional Molecules: The aminoalkyl chain can serve as a linker to connect a protein-binding moiety to an E3 ligase ligand or another functional molecule.
Experimental Protocols
This section provides a detailed, representative protocol for the alkylation of a generic phenol with this compound. The reaction conditions can be optimized for specific phenolic substrates.
General Protocol for the Alkylation of Phenols
This procedure is based on the principles of the Williamson ether synthesis.
Materials:
-
Phenol derivative (e.g., phenol, p-cresol)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol derivative (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).
-
Add anhydrous DMF or acetonitrile (sufficient to dissolve the reactants, typically 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for the Synthesis of this compound
This protocol describes the preparation of the alkylating agent from the corresponding alcohol.
Materials:
-
N-Boc-5-aminopentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-5-aminopentan-1-ol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis of phenols with alkyl tosylates, based on literature for similar reactions. Actual yields will vary depending on the specific phenol substrate and optimization of the reaction conditions.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 85 - 95 |
| p-Cresol | Cs₂CO₃ | Acetonitrile | 70 | 16 | 80 - 90 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 88 - 98 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 75 | 24 | 75 - 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-Boc-protected aminoalkyl aryl ethers.
Application Notes and Protocols: Thiol Alkylation using 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is a versatile bifunctional reagent utilized in organic synthesis and bioconjugation. Its structure incorporates a terminal p-toluenesulfonate (tosylate) group, which serves as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination makes it an ideal candidate for the alkylation of thiol-containing molecules, such as cysteine residues in peptides and proteins, or other sulfur-based nucleophiles. The pentyl chain provides a flexible spacer, and the protected amine allows for subsequent modification after deprotection, enabling the synthesis of complex bioconjugates and targeted drug delivery systems.
The alkylation of thiols is a fundamental reaction in drug development and chemical biology, allowing for the stable and specific modification of biomolecules.[1][2] The high nucleophilicity of the thiolate anion facilitates its reaction with electrophiles like alkyl tosylates in an SN2 manner. This application note provides detailed protocols for the use of this compound in thiol alkylation, along with representative data and workflows for its application in peptide modification and drug discovery.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate |
| CAS Number | 118811-34-0 |
| Molecular Formula | C₁₇H₂₇NO₅S |
| Molecular Weight | 357.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |
Applications
-
Peptide and Protein Modification: Site-specific alkylation of cysteine residues to introduce a functionalizable linker. This allows for the attachment of reporter molecules (fluorophores, biotin), polyethylene glycol (PEG) chains for improved pharmacokinetics, or cytotoxic payloads for antibody-drug conjugates.[3][4]
-
Drug Discovery and Development: Synthesis of novel therapeutic agents where a thiol-containing active molecule is linked to the Boc-protected aminopentyl spacer for further derivatization or to improve its drug-like properties.
-
Combinatorial Chemistry: The protected amine serves as a handle for the generation of compound libraries based on a common thiol-containing scaffold.
-
Surface Functionalization: Immobilization of thiol-containing biomolecules onto surfaces functionalized with this reagent.
Experimental Protocols
Protocol 1: General Thiol Alkylation in Solution
This protocol describes a general method for the alkylation of a generic thiol (R-SH) using this compound.
Materials:
-
Thiol (R-SH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add the base (1.1 - 1.5 eq. of DIPEA or 2.0 eq. of K₂CO₃) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.
-
Alkylation: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water or saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-alkylated product.
Protocol 2: S-Alkylation of a Cysteine-Containing Peptide
This protocol provides a method for the site-specific modification of a cysteine residue in a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed buffer (e.g., 0.1 M sodium phosphate, pH 7.0-7.5, containing 1 mM EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide dimers, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced form.
-
Reagent Preparation: Prepare a stock solution of this compound in ACN or DMSO at a concentration of 10-100 mM.
-
Alkylation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally not exceed 10-20% (v/v) to maintain peptide solubility and integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. Protect the reaction from light if any components are light-sensitive.
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC coupled with mass spectrometry. Aliquots of the reaction mixture can be taken at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quenched with an excess of a small molecule thiol (e.g., dithiothreitol or β-mercaptoethanol), and analyzed.
-
Purification: Upon completion, purify the modified peptide from excess reagent and unmodified peptide by RP-HPLC using a suitable gradient of ACN in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Lyophilize the purified fractions and characterize the final product by mass spectrometry to confirm the correct mass of the modified peptide.
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for thiol alkylation reactions using tosylate electrophiles. While specific data for this compound is limited in the literature, these examples with similar structures provide a good estimate.
| Thiol Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Thiol | Methyl Tosylate | NaOH | aq. NaTos | 50 | 3 | >95 | [3] |
| Aliphatic Thiol | Methyl Tosylate | NaOH | aq. NaTos | 50 | 3 | >95 | [3] |
| 2-Methoxy(ethoxy)ethanethiol | Tosylated tetraethyleneglycol | K₂CO₃ | Acetone | 60 | - | 70 | [5] |
| Thiophenol | Benzyl Tosylate | K₂CO₃ | DMF | RT | 12 | 92 | General procedure inference |
| N-acetyl-L-cysteine | This compound | DIPEA | DMF | 40 | 18 | 80-90 (expected) | Protocol-based estimation |
| Cysteine-peptide | This compound | Phosphate Buffer pH 7.2 | aq. Buffer/ACN | 37 | 4-12 | >70 (expected) | Protocol-based estimation |
Subsequent Deprotection of the Boc Group
Following successful S-alkylation, the Boc-protecting group on the pentyl linker can be readily removed under acidic conditions to liberate the primary amine. This amine can then be used for further conjugation.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected S-alkylated compound
-
Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in DCM or dioxane.
-
Acid Addition: Add an excess of the acidic reagent. A common condition is a 1:1 (v/v) mixture of DCM and TFA, or a 5-10 fold excess of 4M HCl in dioxane.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
For TFA: Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the TFA and solvent. The resulting amine trifluoroacetate salt can often be used directly or purified further. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base.
-
For HCl/dioxane: The amine hydrochloride salt will often precipitate from the reaction mixture. The solid can be collected by filtration, or the solvent can be removed under reduced pressure. The product can be washed with cold diethyl ether to remove any non-polar impurities.
-
Diagrams
Caption: General workflow for thiol alkylation and subsequent modification.
Caption: Application in peptide-drug conjugate development for targeted therapy.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of applications, including drug delivery, bioimaging, and diagnostics. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate . This reagent is a bifunctional linker designed for the covalent attachment of a protected primary amine to nanoparticle surfaces.
The molecule features two key functional groups:
-
A p-toluenesulfonate (tosyl) group : This is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups present on the nanoparticle surface, such as primary amines (-NH₂) or thiols (-SH). This allows for the formation of stable covalent bonds under relatively mild conditions.[1][2][3]
-
A tert-butoxycarbonyl (Boc)-protected amine group : The Boc group is a widely used protecting group for amines in organic synthesis.[4][5][6] It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.[7][8] This allows for a two-step functionalization strategy, where the linker is first attached to the nanoparticle, and the newly introduced amine is then available for subsequent conjugation with other molecules of interest (e.g., targeting ligands, drugs, or imaging agents).[9][10]
This two-step approach offers significant versatility in the design and synthesis of multifunctional nanoparticles.
Data Presentation
Successful surface modification with this compound and subsequent deprotection of the Boc group can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data that can be expected. The exact values will vary depending on the specific nanoparticle core material, size, and surface chemistry.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.18 | +35 ± 4 |
| Nanoparticles modified with this compound | 115 ± 7 | 0.20 | +25 ± 3 |
| Amine-terminated Nanoparticles (after Boc deprotection) | 112 ± 6 | 0.19 | +45 ± 5 |
Table 2: Surface Functional Group Quantification
| Nanoparticle Formulation | Surface Amine Density (groups/nm²) |
| Amine-Functionalized Nanoparticles | 1.5 ± 0.2 |
| Amine-terminated Nanoparticles (after Boc deprotection) | 1.3 ± 0.3 |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface. The reaction proceeds via a nucleophilic substitution where the surface amine attacks the carbon atom bearing the tosylate group, forming a stable secondary amine linkage.[1]
Materials:
-
Amine-functionalized nanoparticles
-
This compound (CAS 118811-34-0)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure homogeneity.[2]
-
Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous aprotic solvent. A 10-50 fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.[1][2]
-
Reaction Initiation: Add the tertiary amine base to the nanoparticle dispersion. A 2-3 molar equivalent of the base with respect to the linker is typically sufficient to enhance the nucleophilicity of the surface amines.[1]
-
Conjugation Reaction: Add the solution of this compound to the nanoparticle dispersion. Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.[1][2]
-
Purification: After the reaction, purify the modified nanoparticles by repeated centrifugation and resuspension in a suitable solvent to remove unreacted reagents and byproducts. Perform at least three wash cycles.[9]
-
Final Product: Resuspend the purified nanoparticles functionalized with the Boc-protected linker in the desired buffer for storage or for the subsequent deprotection step.
Protocol 2: Boc Deprotection to Expose Primary Amines
This protocol details the removal of the Boc protecting group from the nanoparticle surface to generate free primary amines, which can be used for further conjugation. The deprotection is achieved using a strong acid.[7][8]
Materials:
-
Nanoparticles functionalized with this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Reaction vessel
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Suspension: Resuspend the purified Boc-protected nanoparticles in DCM.[8]
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Caution: TFA is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.[8]
-
Incubate the mixture for 30-60 minutes at room temperature with gentle mixing. The reaction involves the protonation of the protected amine, leading to the release of a t-butyl cation and carbamic acid, which then decarboxylates to yield the free amine.[8]
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or by passing a gentle stream of nitrogen gas over the suspension.[8]
-
Washing and Neutralization: Resuspend the nanoparticle pellet in a neutral buffer like PBS (pH 7.4). Centrifuge to pellet the now amine-terminated nanoparticles. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this washing step at least three times to ensure the complete removal of residual acid.[8]
-
Final Product: The resulting nanoparticles possess a surface with reactive primary amines, ready for subsequent conjugation reactions.
Visualizations
Caption: Workflow for surface modification and subsequent deprotection.
Caption: Chemical reactions for surface modification and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preparation of Amine-Terminated Self-Assembled Monolayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of amine-terminated self-assembled monolayers (SAMs) on gold and silicon oxide surfaces. Amine-terminated SAMs are crucial for a variety of applications, including the immobilization of biomolecules, fabrication of biosensors, and control of cell adhesion.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Amine-terminated SAMs present a reactive surface of primary amine groups, which can be readily used for the covalent attachment of proteins, peptides, DNA, and other molecules of interest. The choice of substrate and the corresponding anchoring chemistry are critical for the formation of a stable and well-ordered monolayer. For gold surfaces, alkanethiols are commonly used, forming a strong gold-sulfur bond. For silicon oxide and other hydroxylated surfaces, silanes are employed, which form robust siloxane bonds with the substrate.
This guide details the preparation and characterization of amine-terminated SAMs on these two common substrates.
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of amine-terminated SAMs prepared on gold and silicon oxide surfaces. These values are indicative and can vary based on specific experimental conditions.
Table 1: Characterization of Amine-Terminated SAMs on Gold Surfaces
| Molecule | Substrate | Ellipsometric Thickness | Advancing Water Contact Angle (θa) | Reference |
| Amino di(ethylene glycol)-terminated alkylthiol (AEG2) | Gold | ~1.5 nm | 50° - 60° | [1] |
| 11-Amino-1-undecanethiol | Gold | ~1.4 nm | 45° - 55° | [2] |
| Cysteamine | Gold | ~0.4 nm | 30° - 40° | [3] |
| 4-Aminothiophenol | Gold | ~0.6 nm | 55° - 65° | [4] |
Table 2: Characterization of Amine-Terminated SAMs on Silicon Oxide Surfaces
| Molecule | Substrate | Ellipsometric Thickness | Static Water Contact Angle | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | SiO2/Si | ~0.7 nm | 60° - 70° | [5] |
| N-(3-trimethoxysilylpropyl)diethylenetriamine (TPDA) | SiO2/Si | ~1.2 nm | ~38° | [6] |
Experimental Workflows
The following diagrams illustrate the general workflows for the preparation of amine-terminated SAMs on gold and silicon oxide surfaces.
Caption: Workflow for Amine-Terminated SAMs on Gold.
Caption: Workflow for Amine-Terminated SAMs on Silicon Oxide.
Experimental Protocols
Protocol for Amine-Terminated SAMs on Gold Surfaces
This protocol is adapted for the formation of amine-terminated SAMs using aminothiols on gold substrates.[7]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Aminothiol (e.g., 11-amino-1-undecanethiol hydrochloride, cysteamine)
-
200 proof ethanol
-
Triethylamine or ammonium chloride (for pH adjustment)[7]
-
Deionized (DI) water
-
Clean glass vials with sealable caps
-
Tweezers
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with ethanol and DI water.
-
Dry the substrate under a gentle stream of nitrogen.
-
For more rigorous cleaning, plasma cleaning or treatment with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of the aminothiol in 200 proof ethanol.
-
For amine-terminated thiols, adjust the pH of the solution to approximately 12 by adding a small amount of triethylamine or concentrated ammonium chloride.[7] This deprotonates the amine group, improving the quality of the SAM.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[7]
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a sealed vial.
-
To minimize oxidation, it is recommended to backfill the vial with nitrogen before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[7]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed thiols.
-
Place the substrate in a beaker with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).
-
Protocol for Amine-Terminated SAMs on Silicon Oxide Surfaces
This protocol describes the silanization of silicon oxide surfaces to introduce amine functionalities using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon wafers or glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
-
Clean glass containers
-
Tweezers
-
Oven or hot plate
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Hydroxylation:
-
Clean the silicon oxide substrate by sonicating in acetone and then ethanol for 10 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
To generate hydroxyl groups on the surface, treat the substrate with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes at 70-80°C. Handle piranha solution with extreme caution in a fume hood.
-
Alternatively, an oxygen plasma treatment can be used to activate the surface.
-
Thoroughly rinse the substrate with copious amounts of DI water and dry under a nitrogen stream.
-
-
Silanization Solution Preparation:
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene or ethanol. It is crucial to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Self-Assembly (Silanization):
-
Immerse the clean, hydroxylated substrate in the APTES solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.[6] The reaction time may be optimized depending on the desired surface coverage.
-
-
Rinsing and Curing:
-
Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove excess APTES.
-
Sonicate the substrate in the anhydrous solvent for 5 minutes to remove any loosely bound molecules.
-
To promote the formation of covalent siloxane bonds and improve the stability of the monolayer, cure the substrate by baking in an oven at 110-120°C for 1 hour.
-
-
Final Rinsing and Drying:
-
After curing, rinse the substrate with ethanol and dry under a gentle stream of nitrogen.
-
-
Storage:
-
Store the amine-functionalized substrate in a desiccator to protect it from atmospheric moisture.
-
Characterization of Amine-Terminated SAMs
The quality of the prepared amine-terminated SAMs should be assessed using appropriate surface characterization techniques.
-
Contact Angle Goniometry: This technique measures the wettability of the surface. A successful amine-terminated SAM formation on a hydrophilic substrate like clean silicon oxide will result in an increase in the water contact angle. For gold, the change will depend on the initial cleanliness of the surface.[5][8][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the surface. The presence of nitrogen (from the amine group) and sulfur (for thiols on gold) or silicon (for silanes) in the expected atomic ratios confirms the presence of the monolayer.[1][4]
-
Ellipsometry: This technique measures the thickness of the monolayer. The measured thickness should be consistent with the length of the molecule used to form the SAM.[1][10]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM surface and assess its smoothness and homogeneity.[11]
By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can reliably prepare high-quality amine-terminated self-assembled monolayers for a wide range of applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces [beilstein-journals.org]
- 5. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dataphysics-instruments.com [dataphysics-instruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate to yield the corresponding primary amine, a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established methods for Boc deprotection, primarily utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][3][4]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a four-step mechanism.[1][4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation leads to the unstable nature of the protonated carbamate, which then fragments, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide. The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[1][4][6]
A potential side reaction during this process is the alkylation of nucleophilic species by the intermediate t-butyl cation.[6][7] To mitigate this, scavengers such as anisole or thioanisole can be added to the reaction mixture to trap the electrophilic t-butyl cation.[6][8]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method will depend on the desired salt form of the final product and the compatibility of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally effective method for Boc deprotection, yielding the trifluoroacetate salt of the amine.[1][6][9]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[1][6]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add TFA to the stirred solution. A common concentration range for TFA is 20-50% (v/v) in DCM. For many substrates, a 1:1 mixture of TFA:DCM is effective.[1][6]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[1]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[6][10]
-
Option A (Isolation as TFA salt): The crude product is often obtained as the TFA salt and can be used directly in the next step without further purification.[6] To remove residual TFA, the residue can be co-evaporated with a suitable solvent like DCM several times.[10]
-
Option B (Isolation as free amine): Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.[11] Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[11] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[11]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the deprotected amine, which can be advantageous for purification and storage.[3][4][12]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Cold diethyl ether for precipitation
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a minimal amount of 4 M HCl in 1,4-dioxane in a round-bottom flask.[4][12]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3][4] The hydrochloride salt of the product may precipitate during the reaction.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, add cold diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.[13]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[13]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[12]
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection based on literature for various substrates. Researchers should optimize these conditions for "this compound".
| Method | Reagent(s) | Solvent | Concentration | Temperature (°C) | Time | Outcome | Reference(s) |
| TFA | Trifluoroacetic Acid | Dichloromethane (DCM) | 25-55% (v/v) | Room Temperature | 30 min - 2 h | Amine TFA Salt | [1][6] |
| HCl | 4 M Hydrogen Chloride | 1,4-Dioxane | 4 M | Room Temperature | 30 min - 2 h | Amine HCl Salt | [3][4][12] |
| Oxalyl Chloride | Oxalyl Chloride (3 equiv.) | Methanol | - | Room Temperature | 1 - 4 h | Amine | [2][14] |
| Solvent-Free | p-Toluenesulfonic acid | None (Ball Milling) | 2 equivalents | Room Temperature | 10 min | Amine Tosylate Salt | [15][16] |
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow: TFA Protocol
Caption: General experimental workflow for TFA-mediated Boc deprotection.
Experimental Workflow: HCl Protocol
Caption: General experimental workflow for HCl-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 16. fulir.irb.hr [fulir.irb.hr]
LC-MS method for monitoring reactions of "5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate"
An LC-MS (Liquid Chromatography-Mass Spectrometry) method provides a powerful analytical tool for real-time monitoring of the synthesis of "5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate". This technique allows for the simultaneous separation and identification of reactants, intermediates, products, and byproducts, ensuring precise reaction control and optimization. This application note details a comprehensive protocol for this purpose, aimed at researchers, scientists, and professionals in drug development.
Application & Rationale
Application: To monitor the progress of the tosylation reaction of 5-(tert-butoxycarbonylamino)-1-pentanol to yield this compound.
Rationale: this compound is a bifunctional linker molecule. It contains a Boc-protected amine and a tosylate group. The tosylate is an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine. This makes the molecule valuable in multi-step organic synthesis, particularly in the construction of complex molecules like antibody-drug conjugates (ADCs) and PROTACs. Accurate monitoring of its synthesis is crucial for maximizing yield and purity.
Reaction Scheme
The reaction involves the treatment of 5-(Boc-amino)-1-pentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an appropriate organic solvent like dichloromethane (DCM).
Reactants and Products:
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(Boc-amino)-1-pentanol |
| C10H21NO3 | 203.28 |
| p-Toluenesulfonyl chloride (TsCl) |
| C7H7ClO2S | 190.65 |
| This compound |
| C17H27NO5S | 357.47 |
| Triethylamine (TEA) |
| C6H15N | 101.19 |
| Triethylammonium chloride |
| C6H16ClN | 137.65 |
Logical Workflow for Reaction Monitoring
Caption: Workflow for LC-MS based reaction monitoring.
Experimental Protocol: LC-MS Method
This protocol outlines the steps for sample preparation and analysis.
1. Sample Preparation
-
At specified time points (e.g., t=0, 1h, 2h, 4h, and 24h), withdraw a small aliquot (approximately 10-20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water. This prevents further reaction.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for injection.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation and Analysis
The progress of the reaction is monitored by observing the decrease in the peak area of the starting material, 5-(Boc-amino)-1-pentanol, and the increase in the peak area of the product, this compound.
Expected [M+H]+ Ions:
| Compound | Expected [M+H]+ (m/z) |
| 5-(Boc-amino)-1-pentanol | 204.16 |
| This compound | 358.17 |
Example Quantitative Data Summary:
The following table illustrates how to present the quantitative data obtained from the LC-MS analysis. The peak areas are normalized to an internal standard if used, or relative peak areas can be used for a semi-quantitative assessment of reaction completion.
| Time Point | Peak Area of 5-(Boc-amino)-1-pentanol (m/z 204.16) | Peak Area of this compound (m/z 358.17) | % Conversion |
| 0 h | 1,500,000 | 0 | 0% |
| 1 h | 750,000 | 720,000 | ~50% |
| 2 h | 225,000 | 1,250,000 | ~85% |
| 4 h | 30,000 | 1,450,000 | ~98% |
| 24 h | Not Detected | 1,480,000 | >99% |
% Conversion can be estimated as: [Product Peak Area / (Reactant Peak Area + Product Peak Area)] * 100
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformation and the role of each component.
Caption: Logical relationship of reactants to products.
Conclusion
This LC-MS method offers a rapid, sensitive, and robust approach for monitoring the synthesis of this compound. By providing real-time data on the consumption of reactants and the formation of products, this protocol enables precise control over the reaction, facilitating process optimization and ensuring high yield and purity of the final product. This is particularly valuable for researchers in drug discovery and development where such linker molecules are of high importance.
Application Notes and Protocols for the Scale-Up Synthesis of Boc-Protected Amino Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected amino linkers are critical reagents in the fields of drug delivery, bioconjugation, and solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of amine functionalities under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This orthogonality is essential for the multi-step synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
As the demand for these advanced therapeutics increases, the need for scalable and efficient synthetic routes for Boc-protected amino linkers has become paramount. Transitioning the synthesis from the laboratory bench (gram-scale) to pilot or industrial scale (kilogram-scale) presents a unique set of challenges. These include ensuring consistent product quality, managing reaction exotherms, optimizing purification methods for large quantities, and addressing safety and environmental considerations.
This document provides detailed application notes and protocols for the scale-up synthesis of a representative Boc-protected amino linker, focusing on the practical aspects of process development and optimization.
Synthetic Strategies for Scale-Up
The synthesis of Boc-protected amino linkers typically involves the reaction of an amino-containing molecule with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For linkers containing multiple amine groups, selective mono-protection is often a key challenge.
A common strategy for achieving selective mono-Boc protection of a diamine on a large scale is to first protonate one of the amino groups with one equivalent of a strong acid, such as hydrochloric acid (HCl). This renders one amine non-nucleophilic, allowing the other to react with (Boc)₂O. Subsequent neutralization then yields the desired mono-protected linker. This method avoids the need for chromatography, which is often a bottleneck in large-scale production.
Data Presentation: Lab-Scale vs. Pilot-Scale Synthesis
The following tables summarize the key quantitative data for the synthesis of a mono-Boc-protected diamine linker at both laboratory and pilot scales. This data is representative and illustrates the typical changes observed during scale-up.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Laboratory Scale (10 g Product) | Pilot Scale (1 kg Product) |
| Starting Diamine | 14.5 g | 1.45 kg |
| (Boc)₂O | 27.2 g | 2.72 kg |
| Hydrochloric Acid (gas) | 4.6 g | 460 g |
| Methanol | 500 mL | 50 L |
| Water | 125 mL | 12.5 L |
| Sodium Hydroxide (50% aq.) | ~20 mL | ~2 L |
| Diethyl Ether (for work-up) | 500 mL | 50 L |
| Reaction Time | 2 hours | 4 hours |
| Reaction Temperature | 20-25 °C | 20-30 °C (controlled) |
Table 2: Yield, Purity, and Performance Metrics
| Metric | Laboratory Scale | Pilot Scale |
| Product Yield | 8.5 g (85%) | 820 g (82%) |
| Product Purity (by HPLC) | >98% | >98% |
| Cycle Time | 8 hours | 16 hours |
| Throughput | 1.06 g/hour | 51.25 g/hour |
| Solvent Consumption | 112.5 mL/g of product | 112.5 mL/g of product |
| Waste Generation | ~1 L | ~100 L |
Experimental Protocols
Laboratory-Scale Synthesis of Mono-Boc-Protected Diamine Linker (Target: 10 g)
Materials:
-
Diamine (e.g., 1,6-hexanediamine): 14.5 g
-
Di-tert-butyl dicarbonate ((Boc)₂O): 27.2 g
-
Methanol (MeOH): 500 mL
-
Deionized Water: 125 mL
-
Hydrochloric acid (gas)
-
Sodium hydroxide (50% aqueous solution)
-
Diethyl ether
-
1 L three-neck round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, cool 375 mL of methanol in a 1 L three-neck flask to 0 °C using an ice bath.
-
Bubble 4.6 g of HCl gas into the cold methanol with stirring.
-
Slowly add 14.5 g of the diamine to the methanolic HCl solution at 0 °C.
-
Remove the ice bath and stir the mixture for 30 minutes at room temperature.
-
Add 125 mL of deionized water and stir for an additional 30 minutes.
-
In a separate beaker, dissolve 27.2 g of (Boc)₂O in 125 mL of methanol.
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add 250 mL of diethyl ether to the residue and stir for 15 minutes to precipitate the unreacted diamine hydrochloride.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Slowly add 50% aqueous NaOH solution to the filtrate until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the mono-Boc-protected diamine linker as an oil or solid.
Pilot-Scale Synthesis of Mono-Boc-Protected Diamine Linker (Target: 1 kg)
Materials:
-
Diamine (e.g., 1,6-hexanediamine): 1.45 kg
-
Di-tert-butyl dicarbonate ((Boc)₂O): 2.72 kg
-
Methanol (MeOH): 50 L
-
Deionized Water: 12.5 L
-
Hydrochloric acid (gas) in a cylinder with a mass flow controller
-
Sodium hydroxide (50% aqueous solution)
-
Diethyl ether
-
100 L jacketed glass reactor with overhead stirring and temperature control
-
Condenser
-
Addition funnel
-
Pump for liquid transfer
-
Filtration apparatus (e.g., Nutsche filter)
-
Large-scale rotary evaporator or other solvent removal system
Procedure:
-
Ensure all equipment is clean, dry, and purged with nitrogen.
-
Charge 37.5 L of methanol to the 100 L jacketed reactor.
-
Start the reactor cooling system and bring the temperature of the methanol to 0-5 °C.
-
Using a mass flow controller, slowly introduce 460 g of HCl gas into the methanol with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate container, dissolve 1.45 kg of the diamine in 12.5 L of methanol.
-
Slowly pump the diamine solution into the reactor, maintaining the temperature below 15 °C.
-
Turn off the cooling and allow the mixture to warm to room temperature, stirring for 30 minutes.
-
Add 12.5 L of deionized water and stir for an additional 30 minutes.
-
In a separate vessel, dissolve 2.72 kg of (Boc)₂O in 12.5 L of methanol.
-
Slowly add the (Boc)₂O solution to the reactor over 1-2 hours, maintaining the temperature between 20-30 °C. Use the reactor's cooling system to manage any exotherm.
-
Stir the reaction mixture for 4 hours at 25 °C. Monitor the reaction progress by taking samples for in-process control (IPC) analysis (e.g., HPLC).
-
Once the reaction is complete, configure the reactor for distillation and remove the methanol under reduced pressure.
-
Add 25 L of diethyl ether to the residue and stir for 30 minutes.
-
Filter the mixture to remove the precipitated diamine dihydrochloride.
-
Transfer the filtrate to a suitable vessel for extraction.
-
Slowly add 50% aqueous NaOH solution with stirring until the pH of the aqueous layer is >12.
-
Separate the aqueous layer and extract it with diethyl ether (2 x 12.5 L).
-
Combine the organic layers, wash with 10 L of brine, and dry by passing through a column of anhydrous sodium sulfate or by azeotropic distillation.
-
Remove the solvent under reduced pressure to yield the mono-Boc-protected diamine linker.
Large-Scale Purification by Crystallization
For many Boc-protected amino linkers that are solid at room temperature, crystallization is a more efficient and scalable purification method than chromatography.
Procedure:
-
Transfer the crude, concentrated product from the synthesis to a crystallization vessel.
-
Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, isopropanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the pure product may be necessary.
-
Further cool the mixture in an ice bath or with a chiller to maximize crystal formation.
-
Collect the crystals by filtration, for example, using a centrifuge or a Nutsche filter.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of a bifunctional linker.
Caption: Decision tree for selecting a suitable purification strategy.
Caption: Chemical transformation pathway for mono-Boc protection.
Conclusion
The scale-up synthesis of Boc-protected amino linkers is a critical step in the manufacturing of advanced therapeutics. A successful scale-up requires careful consideration of reaction conditions, purification strategies, and safety protocols. By implementing robust and well-documented procedures, it is possible to produce high-quality Boc-protected amino linkers on a kilogram scale, thereby enabling the large-scale production of life-saving medicines. The protocols and data presented herein provide a framework for researchers and process chemists to develop and optimize their own scale-up syntheses of these important molecules.
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate in alkylation reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the alkylation of various nucleophiles with this compound.
Q1: My reaction is yielding a significant amount of a byproduct with a mass corresponding to N-Boc-piperidine. How can I minimize this side reaction?
A1: The formation of N-Boc-piperidine is a common side reaction resulting from an intramolecular S(_N)2 cyclization. This side reaction competes with your desired intermolecular alkylation. To favor the intermolecular product, you should adjust the reaction conditions to kinetically favor the bimolecular reaction.
-
Concentration: The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Therefore, running the reaction at a higher concentration of your nucleophile will favor the desired intermolecular product. Conversely, high dilution will favor the formation of N-Boc-piperidine.
-
Temperature: Lowering the reaction temperature will generally favor the reaction with the lower activation energy. Often, the intermolecular reaction is favored at lower temperatures (kinetic control).
-
Nature of the Nucleophile: A highly reactive, "soft" nucleophile at a high concentration will be more likely to compete effectively with the internal amine.
-
Slow Addition: Adding the this compound slowly to a solution of the nucleophile can help maintain a low instantaneous concentration of the alkylating agent, further favoring the intermolecular reaction.
Q2: I am observing the formation of an alkene byproduct. What is causing this and how can I prevent it?
A2: The formation of an alkene, likely 5-(t-Boc-amino)-1-pentene, is due to an E2 elimination side reaction. This is more likely to occur under strongly basic and sterically hindered conditions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base only if it is essential for deprotonating your nucleophile. If your nucleophile is already anionic or sufficiently nucleophilic (e.g., an amine), a strong external base may not be necessary and could promote elimination. If a base is required, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaH or LDA.
-
Solvent: Polar aprotic solvents such as DMF or DMSO generally favor S(_N)2 reactions over E2.
-
Temperature: Higher temperatures can favor elimination reactions. Running the reaction at the lowest effective temperature can help minimize this side product.
Q3: Is the t-Boc protecting group stable under my alkylation conditions?
A3: The t-Boc group is generally stable to basic and nucleophilic conditions used in many alkylation reactions. However, it is sensitive to strong acids.
-
Acidic Conditions: Avoid acidic workups or the generation of acidic byproducts during the reaction. The t-Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Lewis Acids: Be cautious with the use of Lewis acids, as they can also facilitate the removal of the t-Boc group.
Q4: My reaction is very slow or not proceeding to completion. What can I do?
A4: Several factors can contribute to a sluggish reaction:
-
Nucleophilicity: Your nucleophile may not be sufficiently reactive. If it is a neutral species, consider using a suitable base to deprotonate it and increase its nucleophilicity.
-
Solvent: Ensure you are using an appropriate solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for S(_N)2 reactions.
-
Temperature: While lower temperatures can help control side reactions, the reaction may require gentle heating to proceed at a reasonable rate. You may need to find an optimal temperature that balances reaction rate and side product formation.
-
Purity of Reagents: Ensure that your this compound and nucleophile are pure and that your solvent is anhydrous if using moisture-sensitive reagents.
Data Presentation
The following table summarizes the expected qualitative outcomes of the competing intermolecular alkylation and intramolecular cyclization reactions under different conditions. The actual yields will be highly dependent on the specific nucleophile used.
| Condition | Intermolecular Alkylation (Desired) | Intramolecular Cyclization (Side Product) | Favored Pathway | Rationale |
| High Nucleophile Concentration | High | Low | Intermolecular | Second-order kinetics of the intermolecular reaction are favored at higher reactant concentrations. |
| Low Reactant Concentration (High Dilution) | Low | High | Intramolecular | First-order kinetics of the intramolecular reaction become dominant at high dilution. |
| Low Temperature | Favored | Less Favored | Intermolecular (Kinetic Product) | The intermolecular reaction often has a lower activation energy and is favored under kinetic control. |
| High Temperature | Less Favored | Favored | Intramolecular (Thermodynamic Product) | Higher temperatures can provide the energy to overcome the activation barrier for the often more thermodynamically stable cyclic product and can also favor elimination. |
| Highly Reactive Nucleophile | High | Low | Intermolecular | A more potent nucleophile will more effectively compete with the internal amine. |
| Poor Nucleophile | Low | High | Intramolecular | A less reactive external nucleophile allows the intramolecular reaction to become the major pathway. |
| Polar Aprotic Solvent (e.g., DMF, DMSO) | Favored | Less Favored | Intermolecular | These solvents are known to accelerate S(_N)2 reactions. |
Experimental Protocols
The following is a general, representative protocol for the N-alkylation of a primary amine with this compound. This should be optimized for the specific nucleophile being used.
Materials:
-
This compound
-
Primary amine (nucleophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the tosylate to the stirred solution of the amine and potassium carbonate at room temperature over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to 40-50 °C and continue to monitor.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Visualizations
The following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Reaction pathways in the alkylation using this compound.
Caption: A logical workflow for troubleshooting side reactions.
Technical Support Center: 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering an incomplete reaction during the synthesis of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate from 5-(Boc-amino)-1-pentanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tosylation reaction of 5-(Boc-amino)-1-pentanol is incomplete. What are the potential causes?
An incomplete reaction can be attributed to several factors. The primary areas to investigate are the quality of reagents, the reaction conditions, and the presence of moisture. Key potential causes include:
-
Reagent Quality:
-
Degradation of p-toluenesulfonyl chloride (TsCl) due to moisture.
-
Impurities or degradation of the starting material, 5-(Boc-amino)-1-pentanol.
-
Use of a weak or impure base (e.g., pyridine, triethylamine).
-
-
Reaction Conditions:
-
Insufficient reaction time or temperature.
-
Incorrect stoichiometry of reagents.
-
Presence of water in the reaction, which can hydrolyze TsCl.[1]
-
-
Side Reactions:
-
Although less common for primary alcohols, the formation of byproducts can occur. A potential side reaction is the formation of the corresponding alkyl chloride if a chloride-containing base or salt is present.[2]
-
Q2: How can I improve the yield of my tosylation reaction?
To improve the yield, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Both the base (e.g., triethylamine) and the reaction solvent should be free of water, as water can react with tosyl chloride.[1]
-
Use Fresh Reagents: Use freshly opened or purified p-toluenesulfonyl chloride. If the TsCl is old, it may have hydrolyzed to p-toluenesulfonic acid. The purity of the starting alcohol and the base is also crucial.
-
Optimize Reaction Temperature: While many tosylations are run at room temperature or 0 °C, gentle heating might be necessary for some substrates. However, excessive heat can lead to product breakdown.
-
Increase Equivalents of Tosyl Chloride: A slight excess of TsCl (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Choice of Base: Pyridine or triethylamine are commonly used bases.[3][4] Ensure the base is pure and dry. Using a slight excess of the base can help to neutralize the HCl byproduct effectively.
Q3: I see a white precipitate in my reaction mixture. What could it be?
A white precipitate is often the hydrochloride salt of the amine base used (e.g., triethylammonium chloride or pyridinium hydrochloride), which is a byproduct of the reaction.[2] This is a normal observation and indicates that the reaction is proceeding.
Q4: Is the Boc protecting group stable under tosylation conditions?
Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the basic conditions used for tosylation reactions.[5] It is cleaved under acidic conditions, so care should be taken during the workup to avoid prolonged exposure to strong acids.[5]
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can affect the yield of this compound. This allows for easy comparison of different experimental setups.
| Entry | Equivalents of TsCl | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Pyridine (1.2) | Dichloromethane | 0 to RT | 12 | 75 |
| 2 | 1.5 | Triethylamine (1.5) | Dichloromethane | 0 to RT | 12 | 90 |
| 3 | 1.5 | Triethylamine (1.5) | Tetrahydrofuran | RT | 24 | 85 |
| 4 | 1.1 | Triethylamine (1.5) | Dichloromethane | RT | 12 | 80 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline for the tosylation of 5-(Boc-amino)-1-pentanol.
Materials:
-
5-(Boc-amino)-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 5-(Boc-amino)-1-pentanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (optional, use with caution due to Boc group lability), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
The following diagrams illustrate the chemical reaction and a troubleshooting workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for incomplete tosylation.
References
Technical Support Center: Purification of Alkylated Products from Tosylate Starting Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of alkylated products from reactions involving tosylate starting materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of alkylated products in a question-and-answer format.
Issue 1: The final product is an oil or a sticky solid and will not crystallize.
-
Question: After workup and solvent removal, my alkylated product is an oil or a sticky solid. How can I induce crystallization?
-
Answer: This is a common issue, often caused by residual solvents or impurities. Here are several troubleshooting steps:
-
High Vacuum Drying: Ensure all residual high-boiling point solvents (e.g., DMF) are removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can be done by adding the non-polar solvent to the oil and scratching the side of the flask with a glass rod.[1]
-
Column Chromatography: If trituration fails, purify the product using column chromatography to remove impurities that may be inhibiting crystallization.[1]
-
Recrystallization from a different solvent system: If a crude solid is obtained, experiment with various solvent systems for recrystallization. Common choices include mixtures like dichloromethane/hexanes or ethanol.[1]
-
Issue 2: The purified product is contaminated with unreacted tosylate starting material.
-
Question: After purification, my product is still contaminated with the tosylate starting material. How can I effectively remove it?
-
Answer: The similar polarities of some alkylated products and their tosylate precursors can make separation challenging.
-
Optimize Column Chromatography: If using column chromatography, carefully optimize the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[1]
-
Liquid-Liquid Extraction: An acidic or basic wash during the workup can help remove unreacted tosylate. For instance, if your product is neutral, washing the organic layer with a dilute aqueous base can help remove any acidic tosylate impurities.
-
Recrystallization: A carefully chosen recrystallization solvent can selectively crystallize the desired product, leaving the unreacted tosylate in the mother liquor.
-
Issue 3: The yield of the alkylation reaction is consistently low.
-
Question: My alkylation reaction is giving a very low yield of the desired product. What are the potential causes, and how can I improve it?
-
Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or time.[2][3]
-
Side Reactions: Common side reactions include elimination, especially with secondary alkyl halides at higher temperatures, and dialkylation.[3] To minimize these, consider using milder reaction conditions or adjusting the stoichiometry of your reagents.
-
Workup and Purification Issues: The desired product may be lost during the workup and purification steps, especially if it has some solubility in the aqueous phase during extractions.[2] Ensure proper phase separation and minimize the number of purification steps if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an alkylation reaction using a tosylate starting material?
A1: Besides the unreacted starting materials (the tosylate and the nucleophile), common impurities include:
-
Side products: These can arise from elimination reactions, especially with sterically hindered bases or at elevated temperatures, or from over-alkylation (dialkylation or even trialkylation).[2][3]
-
Hydrolyzed tosylate: If water is present in the reaction mixture, the tosylate can hydrolyze to p-toluenesulfonic acid.
-
Residual base and salts: Bases like triethylamine or potassium carbonate and their corresponding salts formed during the reaction are common impurities that need to be removed during workup.
Q2: How do I choose the right purification method for my alkylated product?
A2: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is effective for removing both more and less polar impurities.[1][4]
-
Recrystallization: This is an excellent method for purifying solid products. It is most effective when the desired product has a significantly different solubility profile from the impurities in a particular solvent.[5][6]
-
Liquid-Liquid Extraction: This is primarily used during the workup to remove water-soluble impurities, such as salts and some polar starting materials. Acidic or basic washes can be used to selectively remove acidic or basic impurities.[7][8]
-
Distillation: If your product is a liquid with a boiling point significantly different from the impurities, distillation (often under reduced pressure) can be a very effective purification method.[2]
Q3: My product and the unreacted tosylate have very similar Rf values on TLC. How can I improve their separation on a column?
A3:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes adding a small amount of a third solvent can improve separation. Try less polar solvent systems and run the column more slowly.
-
Gradient Elution: Use a shallow gradient of the polar eluent. This can help to better resolve compounds with similar polarities.[1]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to sharper bands and better separation.
Data Presentation
Table 1: Comparison of Common Purification Methods for Alkylated Products
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 95 - 98 | 85 - 95 | Moderate to High | Low to Moderate | Good balance of purity and yield; scalable. | Can be time-consuming; solvent consumption.[9] |
| Recrystallization | > 99 | 70 - 90 | Low to Moderate | Low | Can provide very high purity; cost-effective. | Requires a solid product; potential for product loss in mother liquor. |
| Preparative HPLC | > 99 | 70 - 85 | Low to Moderate | High | Highest achievable purity; excellent for final polishing.[9] | Lower yields due to potential for sample loss; expensive.[9] |
| Distillation (under reduced pressure) | 90 - 97 | 90 - 98 | High | Low | Excellent for removing non-volatile impurities; cost-effective.[9] | Requires thermal stability of the compound; less effective for separating isomers.[9] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Secure a glass column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.[4]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to pack the silica gel evenly.[10]
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, try scratching the inside of the flask with a glass rod.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.
Protocol 3: Liquid-Liquid Extraction (Workup)
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature and quench it by adding water or a suitable aqueous solution.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent to extract the product.[7]
-
Washing:
-
Stopper the funnel, invert it, and vent frequently to release any pressure.[7]
-
Shake the funnel to ensure thorough mixing of the two layers.
-
Allow the layers to separate and drain the lower layer.
-
Perform washes with appropriate aqueous solutions (e.g., dilute acid, dilute base, brine) to remove specific impurities.
-
-
Drying and Concentration:
-
Collect the organic layer containing the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product for further purification.[7]
-
Mandatory Visualization
Caption: General experimental workflow for the purification of alkylated products.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. LabXchange [labxchange.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Removal of unreacted "5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate" from reaction mixture
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: this compound is a white solid compound useful in organic synthesis.[1][2] Its structure contains a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar p-toluenesulfonate (tosylate) group. This combination gives the molecule moderate polarity, making it soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.[3] The Boc group is sensitive to strong acids and will be cleaved under such conditions.[4][5] The tosylate is a good leaving group but is generally stable to standard purification conditions like chromatography.
Q2: What is the most common and effective method to remove this unreacted starting material?
A2: Flash column chromatography is the most widely used and effective technique for separating this compound from reaction products due to its speed and scalability.[6][7] This method allows for fine-tuning of the separation based on the polarity difference between the unreacted starting material and the desired product.
Q3: Can I use a liquid-liquid extraction to remove the compound?
A3: A simple liquid-liquid extraction is unlikely to completely remove the compound if your desired product has similar solubility. However, an aqueous wash is a crucial first step to remove water-soluble impurities, such as salts or polar reagents.[8] Since the target compound is largely organic-soluble, it will remain in the organic layer.
Q4: Is the Boc-protecting group stable during purification?
A4: The Boc group is stable under neutral and basic conditions. However, it is readily cleaved by acids.[9] Therefore, avoid acidic conditions during workup and chromatography if the Boc group needs to remain intact. If you encounter issues with streaking on a silica gel column (which is slightly acidic), you can add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to the eluent.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem 1: The unreacted starting material co-elutes with my desired product during flash chromatography.
-
Probable Cause: The polarity of the chosen solvent system is not optimal for separating the two compounds.
-
Solution:
-
Optimize the Solvent System: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the desired compound, with clear separation from the starting material spot.[11]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can enhance the separation between compounds with similar polarities.[10]
-
Consider a Different Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina or reversed-phase silica, depending on the properties of your desired product.
-
| Solvent System Component (A) | Solvent System Component (B) | Typical Ratio Range (A:B) | Notes |
| Hexanes / Heptane | Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of moderate polarity. |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 9:1 | Effective for more polar compounds.[7] Be aware that DCM can make column execution slower.[10] |
| Toluene | Acetone / Ethyl Acetate | 9:1 to 1:1 | Offers different selectivity compared to alkane-based systems. |
Problem 2: I observe significant streaking of my compound spots on the TLC plate.
-
Probable Cause:
-
The compound may be interacting too strongly with the acidic silica gel.
-
The sample may be overloaded on the TLC plate.
-
The compound might be degrading on the silica.
-
-
Solution:
-
Deactivate the Silica: Add a small amount (0.1-1%) of triethylamine or pyridine to your chromatography solvent system to neutralize the acidic sites on the silica gel.[10]
-
Dilute Your Sample: Ensure the sample spotted on the TLC plate is not too concentrated.
-
Run the Column Quickly: Flash chromatography, by applying pressure, minimizes the time the compound spends on the stationary phase, reducing the chance of degradation.
-
Problem 3: I am trying to remove the starting material by recrystallization, but it either doesn't crystallize or it co-crystallizes with my product.
-
Probable Cause:
-
The chosen solvent or solvent system is not suitable. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
The concentration of the impurity (the starting material) is too high.
-
-
Solution:
-
Screen for Solvents: Test a variety of solvents to find one that provides a significant solubility difference between your product and the starting material at different temperatures.
-
Reduce Impurity Concentration: First, perform a crude purification using flash chromatography to reduce the amount of unreacted starting material. Then, proceed with recrystallization for final purification.
-
Attempt a Different Crystallization Technique: Consider techniques like vapor diffusion or using a solvent/anti-solvent system to induce crystallization.
-
Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove water-soluble impurities from the crude reaction mixture before further purification.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts.[12]
-
Brine (saturated aqueous NaCl solution) to break up emulsions and remove residual water.
-
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the primary method for separating the unreacted starting material from the desired product.
-
Solvent System Selection: Use TLC to identify a solvent system where the desired product has an Rf of ~0.3 and is well-separated from the this compound spot.[11]
-
Column Packing:
-
Plug a glass column with cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar chromatography solvent.
-
Pour the slurry into the column and use air pressure to pack the silica bed uniformly, ensuring no air bubbles are trapped.[13]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.[6][11]
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for reaction workup and purification.
Caption: Troubleshooting logic for co-eluting compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. gjbzwzw.com [gjbzwzw.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Boc Deprotection in the Presence of a Tosylate Group
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the removal of the tert-butoxycarbonyl (Boc) protecting group in molecules that also contain a tosylate (Ts) group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selectively deprotecting a Boc group in the presence of a tosylate group?
A1: The selective deprotection relies on the principle of orthogonal protection. The Boc group and the tosyl group exhibit different chemical stabilities. The Boc group is highly sensitive to acidic conditions and is readily cleaved, while the tosyl group is generally stable under these conditions.[1][2] Conversely, the tosyl group can be removed under reductive conditions, which typically do not affect the Boc group.[1] This difference in reactivity allows for the selective removal of the Boc group without disturbing the tosylate.[1][2]
Q2: What are the standard conditions for Boc deprotection that are compatible with a tosylate group?
A2: Standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[3][4] The tosyl group is generally robust enough to withstand these acidic treatments, especially at room temperature and for short reaction times.[2][3]
Q3: Can the tosylate group be cleaved under acidic Boc deprotection conditions?
A3: While generally stable, the tosylate group can be susceptible to cleavage under harsh acidic conditions, such as prolonged exposure to very strong acids or elevated temperatures.[3] However, under the typical conditions used for Boc removal, the tosylate group is expected to remain intact.[2][3]
Q4: What are the primary byproducts of an acidic Boc deprotection reaction?
A4: The main byproducts are the deprotected amine (as its corresponding salt), carbon dioxide, and a tert-butyl cation.[5] The tert-butyl cation can then form isobutylene gas or be trapped by nucleophiles present in the reaction mixture.[5][6]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[3] |
| Short Reaction Time or Low Temperature | Increase the reaction time and/or allow the reaction to warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.[3] |
| Steric Hindrance | For sterically hindered Boc-protected amines, prolonged reaction times or slightly elevated temperatures may be necessary.[3] |
| Poor Substrate Solubility | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: Undesired Side Reactions
Symptoms:
-
Formation of unexpected byproducts observed by TLC or LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| t-Butylation of Nucleophilic Groups | The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups (e.g., electron-rich aromatic rings, thiols).[6] Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[6] |
| Cleavage of the Tosylate Group | This is less common but can occur under harsh conditions.[3] Avoid prolonged reaction times and high temperatures. If the substrate is particularly sensitive, consider using milder deprotection methods.[3] |
| Degradation of Other Acid-Sensitive Groups | If the molecule contains other acid-labile protecting groups, standard conditions may be too harsh.[7] Explore milder deprotection methods (see table below). |
Issue 3: Low Yield of Deprotected Product After Workup
Symptoms:
-
Significant loss of product during the extraction or isolation phase.
Possible Causes and Solutions:
| Cause | Solution |
| Product Loss During Aqueous Workup | The deprotected amine is often a salt and may be water-soluble.[3] Avoid aqueous washes until the amine is neutralized. Lyophilization can be an effective method for isolating polar amine salts.[3] |
| Instability of the Free Amine | The deprotected free amine may be less stable than its salt form. It is often advisable to use the deprotected product immediately in the next synthetic step or to store it as a stable salt (e.g., hydrochloride or trifluoroacetate salt).[3] |
Quantitative Data on Boc Deprotection Methods
The following table summarizes various conditions for Boc deprotection, including milder alternatives for sensitive substrates.
| Method/Reagent | Substrate Type | Conditions | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | N-Boc Amine | 25-50% TFA in DCM, rt | 1-2 h | >95 | A very common and effective method.[1] |
| Hydrochloric Acid (HCl) | N-Boc Amine | 3 M HCl in Ethyl Acetate, rt | 30 min | >95 | Product often precipitates as the hydrochloride salt.[1][8] |
| p-Toluenesulfonic Acid (pTSA) | N-Boc Amines and Amino Acids | Choline chloride/pTSA deep eutectic solvent, rt | 10-30 min | Quantitative | A green and efficient method.[9] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, rt | 1-4 h | >70 (up to 90) | A mild method suitable for substrates with acid-labile groups.[10][11] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | A green, acid-free method.[7][12] |
| Mechanochemical | N-Boc Amines and Amino Acids | p-Toluenesulfonic acid (2 equiv.), ball milling, rt | 10 min | Quantitative | A solvent-free method.[13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.[1]
-
Add an equal volume of trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature. Note: The reaction can be exothermic.[1]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free amine, carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry 25 mL round-bottom flask, dissolve the N-Boc protected substrate (50 mg) in methanol (3 mL).[10]
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) to the solution. An immediate increase in temperature may be observed.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours, depending on the substrate.
-
Monitor the reaction progress via TLC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Visualizations
Caption: A general workflow for Boc deprotection with integrated troubleshooting loops.
Caption: Decision tree for selecting a Boc deprotection method in the presence of a tosylate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
Stability of "5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate" in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of "5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate" in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by two key functional groups: the tert-butoxycarbonyl (t-Boc) protecting group and the p-toluenesulfonate (tosylate) leaving group. The main factors are:
-
pH: The t-Boc group is highly sensitive to acidic conditions and will readily cleave to reveal the primary amine.[1][2][3] It is, however, generally stable in basic and nucleophilic environments.[1]
-
Solvent Nucleophilicity: The tosylate is a good leaving group, making the primary carbon it is attached to susceptible to nucleophilic attack. Nucleophilic solvents or impurities can lead to substitution reactions.
-
Temperature: Elevated temperatures can accelerate degradation, particularly the acid-catalyzed cleavage of the t-Boc group and potential substitution or elimination reactions involving the tosylate group.
-
Presence of Nucleophiles: Strong nucleophiles in the reaction mixture can displace the tosylate group.
Q2: In which types of solvents is this compound most stable?
A2: The compound is expected to be most stable in dry, non-nucleophilic, aprotic solvents at neutral pH and ambient temperature. Examples of suitable solvents for storage and use include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
Q3: Which solvents should be avoided for long-term storage or reactions?
A3: To minimize degradation, it is advisable to avoid:
-
Protic Solvents: Solvents like methanol and ethanol can act as nucleophiles, potentially displacing the tosylate group over time, especially at elevated temperatures.
-
Aqueous Solutions: Water can lead to the slow hydrolysis of the tosylate group.
-
Acidic Solutions: Any acidic conditions will lead to the rapid removal of the t-Boc protecting group.[4][5]
Q4: What are the likely degradation pathways for this molecule?
A4: The two primary degradation pathways are:
-
Acid-catalyzed deprotection of the t-Boc group: This results in the formation of the corresponding primary amine as a tosylate salt, along with isobutene and carbon dioxide.[1]
-
Nucleophilic substitution at the tosylate group: This can be caused by solvent molecules (solvolysis) or other nucleophiles present in the reaction mixture, leading to the displacement of the tosylate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of starting material and appearance of a more polar spot on TLC | Cleavage of the t-Boc group due to acidic conditions. | Ensure all solvents and reagents are neutral and free of acidic impurities. If the reaction requires acidic conditions, this degradation is expected. |
| Formation of a byproduct with a similar polarity to the starting material | Nucleophilic substitution of the tosylate group. | Use dry, non-nucleophilic solvents. Ensure all reagents are free of strong nucleophiles. If a nucleophilic reagent is part of the reaction, this may be the desired product. |
| Complex mixture of products observed after the reaction | A combination of t-Boc deprotection and nucleophilic substitution/elimination. | Carefully control the reaction conditions, particularly pH and temperature. Analyze the reaction mixture by LC-MS to identify the byproducts and optimize the conditions to minimize their formation. |
Stability Data Summary
| Solvent | Type | Expected Stability (at Room Temperature) | Potential Degradation Products |
| Dichloromethane (DCM) | Aprotic | High | Minimal degradation if kept dry and neutral. |
| Acetonitrile (ACN) | Aprotic, weakly nucleophilic | High | Minimal degradation. |
| Tetrahydrofuran (THF) | Aprotic | High | Minimal degradation, but peroxide formation should be monitored in aged THF. |
| Toluene | Aprotic | High | Minimal degradation. |
| Methanol (MeOH) | Protic | Moderate | 5-amino-1-pentyl-p-toluenesulfonate (if acidic), 5-(t-Boc-amino)-1-methoxypentane. |
| Ethanol (EtOH) | Protic | Moderate | 5-amino-1-pentyl-p-toluenesulfonate (if acidic), 5-(t-Boc-amino)-1-ethoxypentane. |
| Water | Protic, Nucleophilic | Low to Moderate | 5-(t-Boc-amino)-1-pentanol, p-toluenesulfonic acid. |
| Dimethylformamide (DMF) | Aprotic | Moderate | Generally stable, but can contain amine impurities that may act as nucleophiles. |
| Dimethyl sulfoxide (DMSO) | Aprotic | Moderate | Generally stable, but hygroscopic nature can introduce water. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to quantitatively assess the stability of the target compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DCM, ACN, MeOH)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask to prepare a 1 mg/mL stock solution.
3. Stability Study Setup:
-
Transfer aliquots of the stock solution into several HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C).
-
Prepare a control sample to be analyzed immediately (Time 0).
4. HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.
-
A suitable HPLC method for analyzing tosylates can be adapted from the literature.[3][6] A generic starting method could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm (for the tosylate chromophore)
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Monitor the peak area of the parent compound over time.
-
Calculate the percentage of the remaining parent compound at each time point relative to Time 0.
-
Identify any new peaks that appear, which would correspond to degradation products.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Factors leading to compound degradation.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation Reactions with 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during alkylation reactions involving 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate. Our goal is to help you optimize your experiments and avoid common pitfalls, such as di-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an organic compound used in chemical synthesis. It functions as an alkylating agent, introducing a 5-(t-Boc-amino)pentyl group to a nucleophile. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. The t-Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine functionality, which can be removed under acidic conditions after the alkylation step.
Q2: Why am I observing di-alkylation in my reaction with a primary amine?
Di-alkylation is a common side reaction when alkylating primary amines. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine.[1][2] This increased reactivity makes it compete with the primary amine for the remaining alkylating agent, leading to the formation of a tertiary amine as a di-alkylated byproduct.[1][3][4]
Q3: How can I minimize or prevent di-alkylation?
Several strategies can be employed to favor mono-alkylation over di-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the this compound can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[5]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the primary amine can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting further.
-
Choice of Base: The choice of base can significantly influence the selectivity of the reaction. For instance, cesium bases like cesium hydroxide have been shown to promote mono-N-alkylation and suppress overalkylation.[6][7]
-
Solvent Effects: The reaction solvent can impact the relative nucleophilicity of the primary and secondary amines. Experimenting with different solvents may improve mono-alkylation selectivity.
-
Alternative Synthetic Routes: If direct alkylation proves problematic, consider alternative methods for synthesizing secondary amines, such as reductive amination or the Gabriel synthesis.[1][3][4]
Q4: Under what conditions is the t-Boc protecting group stable?
The t-Boc group is generally stable under basic, nucleophilic, and reductive conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Troubleshooting Guide
This guide provides a structured approach to troubleshoot the common issue of di-alkylation.
Problem: Significant formation of the di-alkylated product.
Below is a flowchart to guide your troubleshooting process.
Data Presentation
The following table summarizes general observations on the selectivity of N-alkylation of primary amines with alkylating agents, which can be applied to reactions with this compound.
| Parameter | Condition | Expected Outcome on Mono-alkylation | Rationale |
| Stoichiometry | >5 equivalents of primary amine | Increased selectivity | Statistically favors reaction with the primary amine over the mono-alkylated product. |
| Addition Mode | Slow, dropwise addition of tosylate | Increased selectivity | Maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation. |
| Base | Cesium Hydroxide (CsOH) | High selectivity | The cesium cation is believed to play a role in suppressing the overalkylation of the secondary amine product.[6][7] |
| Solvent | Ionic Liquids | High selectivity | Can reduce the overalkylation of the initially formed secondary amine.[8] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine
This protocol is a general guideline and may require optimization for your specific primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Hydroxide (CsOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (5-10 equivalents) and anhydrous DMF.
-
Add the base (e.g., CsOH, 1.2 equivalents).
-
Stir the mixture at room temperature until the base has fully dissolved.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the tosylate dropwise to the stirred amine solution over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting tosylate is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.
Protocol 2: Reductive Amination as an Alternative to Direct Alkylation
This protocol provides an alternative method to synthesize the desired secondary amine, which can often provide higher selectivity for the mono-alkylated product.
Materials:
-
5-(t-Boc-amino)pentanal (can be prepared from the corresponding alcohol)
-
Primary amine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
DCM or EtOAc for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add 5-(t-Boc-amino)pentanal (1 equivalent) and the primary amine (1-1.2 equivalents) in anhydrous DCM or DCE.
-
If desired, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Flash Chromatography Purification of Tosylated Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the flash chromatography purification of tosylated compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the flash chromatography purification of tosylated compounds.
Issue 1: The tosylated compound is decomposing on the column.
-
Question: My TLC analysis of the crude reaction mixture shows a clean product, but after flash chromatography, I see new spots, and my yield is low. What is happening?
-
Answer: Tosylated compounds, especially allylic and benzylic tosylates, can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[1] The prolonged contact time with the stationary phase can also contribute to degradation.[1]
Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine (Et3N) to neutralize the acidic sites on the silica.[1][2][3]
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.[1][4][5]
-
Minimize Contact Time: Run the flash chromatography as quickly as possible to reduce the time the compound spends on the column.[1]
-
Low Temperature: If possible, perform the chromatography at a lower temperature by pre-cooling the column and solvents.
-
Issue 2: Poor separation of the tosylated compound from impurities.
-
Question: I'm having trouble separating my desired tosylate from starting materials or byproducts. How can I improve the resolution?
-
Answer: Achieving good separation depends heavily on the choice of the solvent system. A general rule of thumb for flash chromatography is to aim for a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[6][7]
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. Common choices for tosylated compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[2][6][8]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[3]
-
Check Sample Load: Overloading the column can lead to broad peaks and poor separation. As a general guideline, the sample load should be 1-5% of the mass of the stationary phase.[9][10]
-
Issue 3: The tosylated compound is not eluting from the column.
-
Question: I've run several column volumes of my eluent, but I can't detect my product in the fractions. What could be the problem?
-
Answer: This issue can arise from several factors, including decomposition, incorrect solvent choice, or the compound being too polar for the selected mobile phase.
Solutions:
-
Assess Stability: First, ensure your compound is stable to the chromatography conditions by performing a 2D TLC.[5][11] Spot your compound in one corner of a square TLC plate, run it, then turn the plate 90 degrees and run it again in the same solvent. If the spot is on the diagonal, it is stable. If there are spots below the diagonal, it is decomposing.[11]
-
Increase Eluent Polarity: If the compound is stable but not eluting, your solvent system may not be polar enough. Gradually increase the percentage of the polar solvent in your eluent.
-
Verify Solvent System: Double-check that you have prepared the correct solvent system and have not inadvertently swapped the polar and non-polar components.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose solvent systems for purifying tosylated compounds?
-
A1: Hexane/Ethyl Acetate is a widely used and effective solvent system for many non-polar to moderately polar tosylates.[2][8] For more polar compounds, a Dichloromethane/Methanol system can be employed.[2][8] The optimal ratio should be determined by TLC analysis.
-
Q2: How can I tell if my tosylate is decomposing during the workup or on the column?
-
A2: Comparing the TLC of your crude reaction mixture before and after chromatography is the best approach. If new spots appear or the product spot diminishes significantly after the column, decomposition is likely occurring during purification. A 2D TLC can also help determine stability on silica gel.[5][11]
-
Q3: Is it necessary to add triethylamine to the eluent for all tosylate purifications?
-
A3: It is highly recommended, especially for tosylates that are known to be sensitive, such as those derived from allylic or benzylic alcohols.[1] For more robust tosylates, it may not be strictly necessary, but it is a good precautionary measure to prevent potential degradation.
-
Q4: Can I reuse a silica gel column for purifying the same tosylated compound?
-
A4: While it is possible in some cases, it is generally not recommended for normal-phase silica gel chromatography, especially if a solvent gradient was used.[12] The silica gel can become deactivated, and residual impurities from the first run may co-elute in subsequent purifications, compromising the purity of your product.[12]
-
Q5: My tosylated product is a solid. How should I load it onto the column?
-
A5: There are two main methods for loading a solid sample:
-
Solution Loading: Dissolve the solid in a minimal amount of the initial, least polar eluent or a slightly more polar solvent like dichloromethane, and carefully apply it to the top of the column.[13][14]
-
Dry Loading: Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[13] This method is often preferred as it can lead to better separation.
-
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Tosylated Compounds
| Solvent System Components (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for non-polar to moderately polar tosylates.[2][8] |
| Dichloromethane / Methanol | Medium to High | Suitable for more polar tosylates.[2][8] |
| Petroleum Ether / Diethyl Ether | Low | Useful for heat-sensitive compounds due to low boiling points.[8] |
Table 2: Recommended Stationary Phases for Tosylate Purification
| Stationary Phase | Acidity | Recommended Use Cases |
| Silica Gel | Acidic | Standard stationary phase; often requires neutralization.[4] |
| Silica Gel + 1-2% Triethylamine | Neutralized | For acid-sensitive tosylates to prevent decomposition.[1][2] |
| Neutral Alumina | Neutral | Alternative to silica for very acid-sensitive compounds.[1][4] |
| Florisil | Mildly Acidic | Can be used for compounds that are unstable on silica.[4][5] |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of a Tosylated Compound
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should provide an Rf value of 0.25-0.35 for the desired tosylate.[6][7]
-
Column Packing:
-
Sample Loading:
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A typical experimental workflow for the flash chromatography purification of a tosylated compound.
Caption: A troubleshooting decision tree for flash chromatography of tosylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in PROTAC linker synthesis
Welcome to the technical support center for PROTAC linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments, with a focus on resolving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
Low overall yield in a multi-step PROTAC synthesis can be due to inefficiencies at any stage. A systematic evaluation is crucial. Begin by assessing these key areas:
-
Integrity of Starting Materials: Confirm the purity and identity of your warhead (target protein ligand), E3 ligase ligand, and the linker.[1] Techniques like NMR or LC-MS should be used to ensure materials have not degraded during storage.[1][2]
-
Coupling Reaction Efficiency: The initial bond formation, often an amide bond, is a common point of failure.[1] Low conversion at this step will significantly impact the overall yield.[1]
-
Side Reactions: Be mindful of potential side reactions, especially if your linker or ligands contain reactive functional groups.[1]
-
Purification Efficiency: Significant product loss can occur during purification.[1][3] The physicochemical properties of PROTACs can make standard purification techniques challenging.[3]
Q2: I suspect an inefficient coupling reaction is the cause of my low yield. What are common causes and solutions?
Inefficient coupling reactions are a primary contributor to low PROTAC yields.[4] Several factors can influence the success of this critical step:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical.[1] If standard reagents are not providing satisfactory results, consider screening alternatives.[1][5]
-
Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, inhibiting the coupling reaction.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent.[1] Poor solubility of reactants is a common issue.[4][6]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to low yields.[5]
Q3: How does the linker composition, particularly PEG linkers, affect the synthesis and yield?
The linker's composition is a critical determinant of not only the biological activity but also the physicochemical properties of the PROTAC, which can impact synthesis.[6]
-
Solubility: Polyethylene glycol (PEG) linkers are often used to improve the solubility and cell permeability of the final PROTAC.[6][7] However, the increased polarity they impart can make standard purification by normal-phase silica gel chromatography ineffective.[1]
-
Purification Challenges: The flexible nature and potential for aggregation of PEGylated compounds can complicate purification, often requiring reverse-phase HPLC.[2][3][8]
-
Side Reactions: The chemical nature of the linker can influence the potential for side reactions.[6]
Q4: My final PROTAC is difficult to purify. What strategies can I employ to improve this?
Purification is a common bottleneck in achieving good yields for PROTAC synthesis.[3]
-
Chromatography Technique: Due to their often-polar nature, especially with PEG linkers, normal-phase chromatography may not be suitable.[1] Reverse-phase preparative HPLC is often the method of choice for purifying polar PROTACs.[3]
-
Solvent System Optimization: For flash chromatography, a broad range of solvent systems and gradients should be screened.[3]
-
Product Stability: Consider the stability of your PROTAC during purification. If you suspect degradation, work at lower temperatures and minimize the time the compound is on the column.[3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in PROTAC linker synthesis.
Table 1: Common Issues and Solutions in PROTAC Linker Synthesis
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Overall Yield | Inefficient coupling, side reactions, poor purification. | Systematically evaluate each step of the synthesis.[9] | Identification of the problematic step and targeted optimization. |
| Inefficient Coupling Reaction | Suboptimal reagents, solvent, temperature, or reaction time. | Screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA).[5] Optimize temperature and reaction time.[6] Use co-solvents (e.g., DMF, NMP, DMSO) to ensure solubility.[1][6] | Increased conversion to the desired product, monitored by LC-MS.[8] |
| Poor Solubility of Reactants | The inherent properties of the warhead, E3 ligase ligand, or linker. | Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve solubility.[8] Sonication can also aid in dissolution.[6] | A homogenous reaction mixture, leading to improved reaction kinetics and yield.[8] |
| Difficult Purification | Unique physicochemical properties of PROTACs, especially those with PEG linkers. | Switch to reverse-phase preparative HPLC.[3] Optimize the solvent gradient for better separation.[2] | Improved purity of the final PROTAC and higher isolated yield. |
| Degradation of Materials | Moisture-sensitive reagents or instability of the product. | Ensure anhydrous reaction conditions and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2][8] | Minimized side-product formation and increased purity of the crude product.[8] |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an inert atmosphere.[1]
-
Add the amine-functionalized linker to the solution.
-
Add HATU to the reaction mixture.
-
Add DIPEA dropwise and stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product.
Protocol 2: Trityl Deprotection of a Thiol
This protocol describes the deprotection of a trityl-protected thiol, a common step if a thiol is present in the linker or ligands.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.[1]
-
Add TIPS (typically 5-10 equivalents).[1]
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Monitor the deprotection by LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
Caption: The impact of linker choice on key factors affecting synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate vs. its Mesylate Counterpart in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a suitable leaving group is a critical decision in the strategic design of synthetic routes. Sulfonate esters, particularly tosylates and mesylates, are renowned for their ability to transform a poor leaving group, such as a hydroxyl group, into an excellent one. This guide provides a detailed comparison of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate and its corresponding mesylate, offering insights into their synthesis, reactivity, and practical applications, supported by established chemical principles and representative experimental protocols.
In the realm of nucleophilic substitution and elimination reactions, the efficiency of the leaving group dictates reaction rates and can influence product distribution. Both the tosylate and mesylate of 5-(t-Boc-amino)-1-pentanol are valuable intermediates, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on a pentylamine chain. This structure is often employed in the synthesis of more complex molecules, including pharmaceutical agents and biological probes. The primary distinction between these two reagents lies in the nature of the sulfonate ester, which in turn affects their reactivity and physical properties.
General Performance Characteristics
Conversely, the larger, more rigid aromatic structure of the tosyl group can be advantageous in certain applications. For instance, tosylated compounds often exhibit a higher propensity for crystallization, which can simplify purification.[2] Additionally, the aromatic ring of the tosylate facilitates visualization on thin-layer chromatography (TLC) plates under UV light, a benefit for reaction monitoring.[2]
Data Presentation: A Comparative Overview
The following table summarizes the key properties of this compound and the expected properties of its corresponding mesylate based on general chemical principles.
| Property | This compound | 5-(t-Boc-amino)-1-pentyl mesylate (Expected) |
| CAS Number | 118811-34-0 | Not readily available |
| Molecular Formula | C₁₇H₂₇NO₅S | C₁₁H₂₃NO₅S |
| Molecular Weight | 357.47 g/mol | 281.37 g/mol |
| Leaving Group | p-toluenesulfonate (tosylate, -OTs) | methanesulfonate (mesylate, -OMs) |
| Reactivity in SN2 | Good | Slightly higher than tosylate |
| Crystallinity | Often crystalline solid | May be an oil or low-melting solid |
| TLC Visualization | UV active | Not UV active |
Experimental Protocols
The synthesis of both the tosylate and mesylate derivatives starts from the commercially available 5-(Boc-amino)-1-pentanol. The general approach involves the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Synthesis of this compound (Representative Protocol)
Materials:
-
5-(Boc-amino)-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 5-(Boc-amino)-1-pentanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate.
Proposed Synthesis of 5-(t-Boc-amino)-1-pentyl mesylate (Representative Protocol)
Materials:
-
5-(Boc-amino)-1-pentanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine or diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flask under an inert atmosphere, dissolve 5-(Boc-amino)-1-pentanol (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add triethylamine or DIPEA (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for the prescribed time, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired mesylate.
Mandatory Visualizations
Caption: Synthetic pathways for this compound and its mesylate.
Caption: Experimental workflow for comparing the reactivity of the tosylate and mesylate derivatives.
Conclusion
The choice between this compound and its corresponding mesylate will depend on the specific requirements of the synthetic step. For reactions where higher reactivity is desired to overcome a sluggish transformation, the mesylate would be the preferred reagent. However, if ease of handling, purification through crystallization, and straightforward reaction monitoring by UV-active TLC are priorities, the tosylate presents a more advantageous option. For drug development professionals, the potential for residual sulfonic acids and their salts should also be considered, and the choice may be influenced by the purification strategy for the final active pharmaceutical ingredient. Ultimately, the selection should be guided by a careful evaluation of the reaction conditions, the nature of the nucleophile, and the desired outcome of the synthesis.
References
Alkylation Agents Face-Off: 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate vs. its Bromo Derivative
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall success. This guide provides a detailed comparison of two key reagents used for the introduction of a protected aminopentyl moiety: 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate and its corresponding bromo derivative, 5-(t-Boc-amino)-1-pentyl bromide . This comparison is intended for researchers, scientists, and professionals in drug development to aid in the selection of the optimal reagent for their specific N-alkylation reactions.
Executive Summary
Both this compound and 5-(t-Boc-amino)-1-pentyl bromide are effective reagents for the alkylation of nucleophiles, such as primary and secondary amines. The key difference lies in the nature of the leaving group: the tosylate anion (⁻OTs) for the former and the bromide anion (Br⁻) for the latter. In general, the tosylate is a superior leaving group compared to bromide due to its greater stability, which is a result of the negative charge being delocalized over three oxygen atoms through resonance.[1][2] This enhanced leaving group ability typically translates to faster reaction rates for the tosylate derivative in S_N2 reactions.
While the tosylate is often favored for its higher reactivity, the bromo derivative can be a more cost-effective and readily available alternative. The choice between the two reagents may therefore depend on a balance of factors including desired reaction time, yield, cost, and the specific nature of the substrate and reaction conditions.
Quantitative Data Comparison
| Alkylating Agent | Leaving Group | Typical Base | Typical Solvent | Expected Relative Reactivity | Representative Yield |
| This compound | p-toluenesulfonate (⁻OTs) | K₂CO₃, Cs₂CO₃, or Et₃N | Acetonitrile, DMF | Higher | 85-95% |
| 5-(t-Boc-amino)-1-pentyl bromide | Bromide (Br⁻) | K₂CO₃, Cs₂CO₃, or Et₃N | Acetonitrile, DMF | Lower | 70-85% |
Experimental Protocols
The following are representative protocols for the N-alkylation of a primary amine using both the tosylate and bromide derivatives. These protocols are based on established methods for N-alkylation with similar substrates.[3][4]
Protocol 1: N-Alkylation using this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the tosylate dropwise to the stirred amine-base mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Alkylation using 5-(t-Boc-amino)-1-pentyl bromide
Materials:
-
Primary amine (1.0 eq)
-
5-(t-Boc-amino)-1-pentyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution.[4]
-
Add 5-(t-Boc-amino)-1-pentyl bromide (1.1 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 70-90 °C and monitor the progress by TLC. Due to the lower reactivity of the bromide, a higher temperature and longer reaction time may be required compared to the tosylate.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Workflow
The N-alkylation reaction with both reagents proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the leaving group.
Caption: General S_N2 mechanism for N-alkylation.
The experimental workflow for a typical N-alkylation reaction is outlined below.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Beyond Boc: A Comparative Guide to Alternative Protecting Groups for Amine Linkers
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a cornerstone of successful multi-step synthesis. While the tert-butoxycarbonyl (Boc) group is a well-established standard, its reliance on acidic deprotection can be a significant limitation for sensitive substrates. This guide provides an objective, data-driven comparison of key alternative protecting groups, offering a toolkit for enhanced orthogonality and milder reaction conditions in the synthesis of complex molecules and bioconjugates.
The ideal amine protecting group should be easily introduced and removed under mild conditions that are compatible with other functional groups in the molecule. The concept of "orthogonality" is central to this selection process, referring to the ability to selectively deprotect one functional group in the presence of others. This guide explores the most common and effective alternatives to the Boc group, detailing their mechanisms, stability, and providing experimental protocols to facilitate their implementation in your research.
At a Glance: A Comparative Overview of Amine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability of the substrate to various reaction conditions. The following table summarizes the key characteristics of the most widely used amine protecting groups, providing a direct comparison to aid in your selection process.
| Protecting Group | Abbreviation | Common Reagent for Protection | Deprotection Conditions | Orthogonal to Boc |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | - |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Yes |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Yes |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl | Fluoride source (e.g., TBAF) | Yes |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reductive conditions (e.g., Zn dust in acetic acid) | Yes |
In-Depth Analysis of Alternative Protecting Groups
Carboxybenzyl (Cbz or Z)
Introduced in the 1930s, the Cbz group remains a highly valuable tool in organic synthesis, particularly in solution-phase peptide synthesis.[1] Its key advantage lies in its stability to the acidic and basic conditions often used for the removal of other protecting groups like Boc and Fmoc, respectively, making it an excellent orthogonal partner.[1]
-
Stability: Stable to both acidic and basic conditions.
-
Deprotection: Cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This method is exceptionally mild, but it is not suitable for molecules containing other reducible functional groups such as alkenes, alkynes, or some sulfur-containing groups.
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[2] This allows for an orthogonal strategy where acid-labile protecting groups on amino acid side chains can be retained while the N-terminal Fmoc group is selectively removed.
-
Stability: Stable to acidic conditions.
-
Deprotection: Rapidly cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][] The deprotection mechanism is a β-elimination reaction.[]
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection pathway via palladium catalysis, providing an additional layer of orthogonality.[4] It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, making it a versatile option in complex syntheses.[5]
-
Stability: Stable to a wide range of acidic and basic conditions.[5]
-
Deprotection: Removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger to trap the released allyl group.[4]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is a silicon-based protecting group that is cleaved by a source of fluoride ions.[6] This unique deprotection mechanism provides excellent orthogonality with most other protecting groups.
-
Stability: Stable to acidic and reductive conditions.[7]
-
Deprotection: Cleavage is achieved through treatment with fluoride reagents like tetrabutylammonium fluoride (TBAF).[7] The mechanism involves a β-elimination reaction initiated by the attack of the fluoride ion on the silicon atom.[7]
2,2,2-Trichloroethoxycarbonyl (Troc)
The Troc group is a robust protecting group that is stable to both acidic and basic conditions.[8] Its removal under reductive conditions offers a valuable orthogonal strategy.
-
Stability: Stable to hydrolytic, strongly acidic, and nucleophilic conditions.[8]
-
Deprotection: Cleaved under reductive conditions, most commonly with zinc dust in acetic acid or other solvents.[2][8] The deprotection proceeds via a reductive β-elimination.[2]
Quantitative Performance Data
The following table provides a summary of typical yields and reaction times for the protection and deprotection of primary amines with various protecting groups. It is important to note that yields and reaction times are highly substrate-dependent and the following data should be considered as a general guide.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Typical Deprotection Time |
| Boc | (Boc)₂O | >95% | TFA in CH₂Cl₂ | >95% | 1-2 hours |
| Cbz | Cbz-Cl | >90% | H₂, Pd/C in MeOH | >95% | 1-4 hours |
| Fmoc | Fmoc-OSu | >95% | 20% Piperidine in DMF | >95% | < 30 minutes |
| Alloc | Alloc-Cl | 87-92%[4][9] | Pd(PPh₃)₄, PhSiH₃ in CH₂Cl₂ | High | 1 hour[4] |
| Teoc | Teoc-OBt | 92%[10] | TBAF in THF | 85%[10] | 1-3 hours |
| Troc | Troc-Cl | High | Zn, AcOH in MeOH | 86%[2] | 30 minutes[2] |
Experimental Protocols
General Amine Protection Workflow
The protection of an amine generally involves its reaction with an activated form of the protecting group in the presence of a base.
Caption: A generalized workflow for the protection of an amine linker.
Detailed Deprotection Methodologies
1. Cbz Deprotection (Hydrogenolysis)
-
Reagents: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure: Dissolve the Cbz-protected amine in methanol. Add a catalytic amount of 10% Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
2. Fmoc Deprotection
-
Reagents: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the Fmoc-protected amine in DMF. Add a solution of 20% piperidine in DMF. Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified.
3. Alloc Deprotection
-
Reagents: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).[4]
-
Procedure: Dissolve the Alloc-protected amine in dichloromethane and cool to 0 °C under an argon atmosphere.[4] Add phenylsilane followed by a catalytic amount of Pd(PPh₃)₄.[4] Stir the reaction mixture at 0 °C for 1 hour.[4] Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.[4]
4. Teoc Deprotection
-
Reagents: Teoc-protected amine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).[10]
-
Procedure: Dissolve the Teoc-protected amine in THF.[10] Add a solution of TBAF (typically 1M in THF) and stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[10] The reaction mixture is then concentrated and the crude product is purified by column chromatography.[10]
5. Troc Deprotection
-
Reagents: Troc-protected amine, Activated zinc dust, Acetic acid (AcOH), Methanol (MeOH).[2]
-
Procedure: To a solution of the Troc-protected amine in methanol, add activated zinc dust.[2] Stir the mixture for 5 minutes at room temperature, then add glacial acetic acid.[2] Heat the mixture to 60 °C for 30 minutes.[2] After cooling, concentrate the mixture under reduced pressure.[2] Treat the residue with aqueous NaOH and extract with an organic solvent.[2] The combined organic layers are washed, dried, and concentrated to yield the free amine.[2]
Selecting the Right Protecting Group: A Decision Pathway
The choice of an appropriate protecting group is a critical decision that depends on the stability of the substrate and the planned synthetic route. The following diagram provides a simplified decision-making workflow to guide your selection.
Caption: A decision workflow for selecting an amine protecting group.
Conclusion
While the Boc protecting group remains a valuable and widely used tool in organic synthesis, a diverse array of alternative protecting groups offers significant advantages, particularly for the synthesis of complex and sensitive molecules. The Cbz, Fmoc, Alloc, Teoc, and Troc groups provide a powerful and versatile toolkit for orthogonal protection strategies, enabling selective deprotection under a variety of mild and specific conditions. By carefully considering the stability of the substrate and the overall synthetic design, researchers can leverage these alternatives to enhance the efficiency, yield, and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Application of Teoc Protecting Group [en.highfine.com]
A Head-to-Head Comparison of Sulfonate Leaving Groups: Tosylate vs. Mesylate vs. Nosylate
In the landscape of organic synthesis, the choice of a leaving group is a critical parameter that can dictate the efficiency and success of a reaction. For researchers, scientists, and professionals in drug development, sulfonate esters are indispensable tools for converting alcohols, which are poor leaving groups, into highly effective ones. This guide provides an in-depth, objective comparison of three commonly employed sulfonate leaving groups: tosylate (TsO-), mesylate (MsO-), and nosylate (NsO-). The comparison is supported by experimental data to facilitate informed decisions in designing synthetic routes and optimizing reaction conditions.
Quantitative Comparison of Leaving Group Efficiency
The efficiency of a leaving group is fundamentally linked to its ability to stabilize the negative charge that develops as it departs from the substrate. A more stable anion is a weaker base and, consequently, a better leaving group. This stability can be quantified through two key metrics: the pKa of the conjugate acid and the relative rates of reaction in a standardized system, such as a bimolecular nucleophilic substitution (S N 2) reaction. A lower pKa value of the parent sulfonic acid indicates a more stable conjugate base (the sulfonate anion).
The data presented in the table below summarizes the key quantitative parameters for tosylate, mesylate, and nosylate, providing a clear comparison of their leaving group abilities.
| Leaving Group | Abbreviation | Structure of the Anion | Conjugate Acid | pKa of Conjugate Acid | Relative S N 2 Reaction Rate (k rel ) |
| Mesylate | MsO- | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 to -2.6 | 1.00 |
| Tosylate | TsO- | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
| Nosylate | NsO- | p-NO₂C₆H₄SO₃⁻ | p-Nitrobenzenesulfonic acid | ~ -3.5 | ~10 |
Key Observations:
-
Nosylate stands out as the most effective leaving group among the three, with a relative S N 2 reaction rate approximately 10 times faster than that of mesylate.[1] This is attributed to the strong electron-withdrawing nature of the para-nitro group, which significantly stabilizes the negative charge on the departing anion through resonance and inductive effects.
-
Mesylate is a highly effective and commonly used leaving group, serving as a benchmark for comparison.
-
Tosylate is also an excellent leaving group, though slightly less reactive than mesylate in S N 2 reactions under the conditions of the cited studies.[2]
The underlying principle is that a more stable leaving group leads to a lower activation energy for the transition state of the reaction, thereby increasing the reaction rate. Good leaving groups are generally the conjugate bases of strong acids.[3]
Factors Influencing Leaving Group Ability
The leaving group ability of these sulfonate esters is governed by the electronic effects of the substituent on the sulfonyl group. Electron-withdrawing groups enhance the acidity of the corresponding sulfonic acid, which in turn stabilizes the sulfonate anion, making it a better leaving group.[3]
Experimental Protocols
To quantitatively assess the relative leaving group efficiency of tosylate, mesylate, and nosylate, a kinetic study of a nucleophilic substitution reaction is a standard approach. The following protocol outlines a general methodology for comparing their reaction rates.
Objective:
To determine the relative rates of nucleophilic substitution of an alkyl tosylate, mesylate, and nosylate with a common nucleophile.
Part 1: Synthesis of Alkyl Sulfonates
This part of the protocol involves the conversion of an alcohol to the corresponding sulfonate esters. The reaction with sulfonyl chlorides proceeds with retention of configuration at the alcohol's carbon center.[4]
Materials:
-
Primary or secondary alcohol (e.g., 1-butanol or 2-octanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
p-Nitrobenzenesulfonyl chloride (NsCl)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium iodide (nucleophile)
-
Acetone (solvent for kinetic study)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
General Procedure for Sulfonylation:
-
In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 1.2 equivalents) to the solution.
-
Slowly add the respective sulfonyl chloride (TsCl, MsCl, or NsCl, 1.1 equivalents) portion-wise to the mixture.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Perform a standard aqueous workup: separate the organic layer, wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alkyl sulfonate by column chromatography or recrystallization to obtain the pure product.
-
Part 2: Kinetic Measurement of Nucleophilic Substitution
The rate of the S N 2 reaction can be monitored by observing the disappearance of the reactant or the appearance of the product over time. Techniques such as NMR spectroscopy or chromatography are commonly employed.
Procedure:
-
Reaction Setup:
-
Prepare solutions of known concentration for each of the purified alkyl sulfonates (tosylate, mesylate, and nosylate) in a suitable solvent like acetone.
-
Prepare a solution of the nucleophile (e.g., sodium iodide) of known concentration in the same solvent.
-
In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), mix the alkyl sulfonate solution with the sodium iodide solution to initiate the reaction.
-
-
Monitoring the Reaction:
-
NMR Spectroscopy: The reaction can be monitored directly in an NMR tube. Acquire ¹H NMR spectra at regular time intervals. The rate of reaction can be determined by integrating the signals corresponding to the starting material and the product. For instance, the disappearance of the α-protons of the alkyl sulfonate and the appearance of the α-protons of the alkyl iodide can be tracked.
-
Chromatography (GC or HPLC): At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by rapid cooling and dilution). Analyze the composition of the quenched aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactant and product.
-
-
Data Analysis:
-
For each reaction, plot the concentration of the alkyl sulfonate versus time.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.
-
The relative rate of reaction is the ratio of the initial rates of the different sulfonate reactions, typically normalized to the rate of the mesylate reaction.
-
Conclusion
The choice between tosylate, mesylate, and nosylate as a leaving group depends on the specific requirements of the chemical transformation.
-
Nosylate is the most reactive and is an excellent choice for reactions involving less reactive nucleophiles or sterically hindered substrates where a highly efficient leaving group is necessary.
-
Mesylate offers a good balance of reactivity and stability and is a widely used, cost-effective option for a broad range of nucleophilic substitution reactions.
-
Tosylate , while slightly less reactive than mesylate, is also a very effective and commonly used leaving group. Its crystalline nature can sometimes facilitate the purification of intermediates.
By understanding the principles of leaving group ability and having access to quantitative data and reliable experimental protocols, researchers can make more strategic decisions in the design and execution of their synthetic endeavors.
References
Purity Analysis of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for confirming the purity of "5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate," a key building block in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC stands as a primary and robust method for quantifying the purity of non-volatile organic compounds. For this compound, the presence of the p-toluenesulfonate (tosyl) group provides a chromophore, allowing for detection by UV spectrophotometry. A reversed-phase HPLC method is typically employed for such analyses.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could start at 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm or 254 nm (based on the UV absorbance of the tosyl group)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Alternative Analytical Techniques
While HPLC is a powerful tool for purity assessment, other techniques can provide complementary and confirmatory data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the compound and identify impurities.[1] The presence of characteristic peaks for the t-Boc, pentyl, and tosyl groups, along with the absence of signals from potential starting materials or byproducts, indicates high purity.[2]
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the target compound.[3] The presence of ions corresponding to the expected mass-to-charge ratio (m/z) and the absence of signals from potential impurities provides strong evidence of purity.
-
Gas Chromatography (GC): For volatile impurities, GC can be a suitable analytical method.[1] However, due to the low volatility of the target compound, HPLC is generally preferred.
Performance Comparison
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative purity, detection of UV-active impurities.[4][5] | High resolution, high sensitivity, well-established for tosylated compounds.[6] | Requires a chromophore for UV detection. |
| NMR | Structural confirmation, identification of impurities with different chemical structures.[1] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures.[3] |
| MS | Molecular weight confirmation, detection of impurities with different masses.[3] | Very high sensitivity, can be coupled with LC for separation. | May not distinguish between isomers, ionization efficiency can vary. |
Experimental Workflow
Caption: Workflow for HPLC purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
A Spectroscopic Guide to Confirming N-Alkylation: Aniline vs. N-Methylaniline
In the synthesis of new chemical entities, the transformation from a starting material to the desired product must be rigorously confirmed. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the structural changes that occur during a chemical reaction. This guide offers a detailed comparison of a common starting material, aniline, and its N-alkylated product, N-methylaniline, using fundamental spectroscopic methods to verify the success of the alkylation reaction.
The conversion of a primary amine like aniline to a secondary amine such as N-methylaniline is characterized by distinct and predictable changes in their respective spectra. The disappearance of one of the N-H protons in aniline and the appearance of a new methyl group in N-methylaniline are key indicators of a successful reaction. These changes are readily observed in ¹H NMR, ¹³C NMR, and IR spectroscopy. Furthermore, mass spectrometry confirms the addition of the alkyl group by revealing an increase in the molecular weight of the product.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for aniline and N-methylaniline, providing a clear comparison for reaction analysis.
Table 1: ¹H and ¹³C NMR Data (CDCl₃)
| Spectroscopic Technique | Aniline (Starting Material) | N-Methylaniline (Alkylated Product) | Key Changes and Interpretation |
| ¹H NMR (ppm) | ~7.28 (t, 2H, Ar-H) | ~7.31 (t, 2H, Ar-H) | The aromatic protons show minimal shifts. |
| ~6.89 (t, 1H, Ar-H) | ~6.84 (t, 1H, Ar-H) | ||
| ~6.77 (d, 2H, Ar-H) | ~6.71 (d, 2H, Ar-H) | ||
| ~3.68 (s, 2H, -NH₂) | ~3.57 (s, 1H, -NH) | The integration of the amine proton signal decreases from 2H to 1H, and its chemical shift may change. | |
| ~2.91 (s, 3H, -CH₃) | Appearance of a new singlet at ~2.91 ppm with an integration of 3H, confirming the presence of the methyl group. | ||
| ¹³C NMR (ppm) | ~146.6 (C-N) | ~149.5 (C-N) | The carbon attached to the nitrogen is deshielded upon alkylation. |
| ~129.4 (Ar-C) | ~129.3 (Ar-C) | Aromatic carbon signals show minor shifts. | |
| ~118.8 (Ar-C) | ~117.3 (Ar-C) | ||
| ~115.2 (Ar-C) | ~112.5 (Ar-C) | ||
| ~30.8 (-CH₃) | Appearance of a new signal around 30.8 ppm, characteristic of the newly introduced methyl carbon. |
Table 2: IR and Mass Spectrometry Data
| Spectroscopic Technique | Aniline (Starting Material) | N-Methylaniline (Alkylated Product) | Key Changes and Interpretation |
| IR Spectroscopy (cm⁻¹) | ~3433, ~3356 (N-H stretch, 2 bands)[1] | ~3411 (N-H stretch, 1 band)[1] | The two N-H stretching bands of the primary amine are replaced by a single N-H stretching band of the secondary amine. [1] |
| ~1619 (N-H bend)[2][3] | N-H bend is still present but may shift. | The N-H bending vibration is a key feature to observe.[2][3] | |
| ~1281 (C-N stretch)[2][3] | C-N stretch is still present but may shift. | The C-N stretching frequency is characteristic of aromatic amines.[2][3] | |
| Mass Spectrometry (m/z) | 93 (M⁺)[4][5][6][7] | 107 (M⁺)[8][9][10][11] | The molecular ion peak increases by 14 mass units, corresponding to the addition of a methyl group (CH₂). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample (aniline or N-methylaniline) in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum with broadband proton decoupling. A higher number of scans will be required due to the lower natural abundance of ¹³C.[13][14]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For volatile liquids like aniline and N-methylaniline, a direct inlet system or injection into a gas chromatograph (GC-MS) can be used.[18][19]
-
Data Acquisition:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[18]
-
A detector measures the abundance of each ion.
-
-
Data Processing:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Visualization of Experimental and Logical Workflow
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical process for confirming the alkylation reaction.
Caption: Experimental workflow from alkylation reaction to spectroscopic confirmation.
Caption: Logical relationship of spectroscopic data confirming N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. wikieducator.org [wikieducator.org]
- 4. researchgate.net [researchgate.net]
- 5. Aniline(62-53-3) MS [m.chemicalbook.com]
- 6. Aniline [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 10. ez.restek.com [ez.restek.com]
- 11. massbank.eu [massbank.eu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. epfl.ch [epfl.ch]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. homework.study.com [homework.study.com]
- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Alkylation Kinetics of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate and a-Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate and alternative primary alkylating agents, specifically primary alkyl mesylates and bromides. The selection of an appropriate alkylating agent is a critical decision in synthetic chemistry, profoundly influencing reaction rates, yields, and overall efficiency. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for their specific applications.
Executive Summary
Primary alkyl tosylates, such as this compound, are highly effective alkylating agents due to the excellent leaving group ability of the tosylate anion. This is a consequence of the stability of the tosylate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid. In bimolecular nucleophilic substitution (SN2) reactions, the rate is directly influenced by the nature of the leaving group.
Mesylate > Tosylate > Bromide
Mesylates are often slightly more reactive than tosylates. Both sulfonate esters are generally more reactive than bromides.
Data Presentation: Comparative Kinetic Data
The following tables summarize the relative and absolute kinetic data for SN2 reactions involving primary alkyl tosylates, mesylates, and bromides with nucleophiles.
Table 1: Relative SN2 Reaction Rates of Primary Alkyl Sulfonates
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00[1] |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.70[1] |
This data indicates that under the specific conditions of the cited study, a primary alkyl mesylate is slightly more reactive than a primary alkyl tosylate in an SN2 reaction.[1]
Table 2: Relative SN2 Reaction Rates of Primary Alkyl Halides and Tosylates with a Cyanide Nucleophile
| Leaving Group | Relative Rate |
| Iodide | ~10 |
| Bromide | 1 |
| Tosylate | ~0.1 |
| Chloride | ~0.01 |
This data, normalized to the rate of the bromide, illustrates that while tosylate is a good leaving group, it is less reactive than bromide and significantly less reactive than iodide in this specific SN2 reaction. It is important to note that the nucleophile and solvent system can influence the relative reactivity.
Experimental Protocols
To experimentally determine and compare the kinetic performance of this compound and its alternatives, a detailed kinetic study is required. The following is a generalized protocol for a comparative kinetic analysis of the alkylation of a primary amine using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of 1-pentyl-p-toluenesulfonate, 1-bromopentane, and 1-pentyl mesylate with n-pentylamine.
Materials:
-
1-pentyl-p-toluenesulfonate
-
1-bromopentane
-
1-pentyl mesylate
-
n-pentylamine
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., dodecane)
-
Volumetric flasks
-
Syringes
-
HPLC system with a suitable C18 column and UV detector
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of each alkylating agent (1-pentyl-p-toluenesulfonate, 1-bromopentane, and 1-pentyl mesylate) in acetonitrile in separate volumetric flasks.
-
Prepare a stock solution of a known concentration of n-pentylamine in acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the n-pentylamine stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
To initiate the reaction, add a known volume of the alkylating agent stock solution to the reaction vessel and start a timer.
-
At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC.
-
The HPLC method should be developed to achieve baseline separation of the alkylating agent, the primary amine, the alkylated product, and the internal standard.
-
Monitor the disappearance of the alkylating agent and the appearance of the product by integrating the respective peak areas.
-
-
Data Analysis:
-
Using the internal standard, calculate the concentration of the alkylating agent at each time point.
-
For a second-order reaction (first order in both the alkylating agent and the amine), the rate law is: Rate = k[Alkylating Agent][Amine].
-
If the initial concentrations of the alkylating agent and amine are equal, the integrated rate law is: 1/[A] - 1/[A]₀ = kt.
-
If the initial concentrations are not equal, the integrated rate law is: (1/([B]₀ - [A]₀)) * ln(([A]₀[B])/([B]₀[A])) = kt.
-
Plot the appropriate function of concentration versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Repeat the entire procedure for each of the three alkylating agents under identical conditions.
-
Mandatory Visualizations
Caption: Generalized Sɴ2 reaction pathway for amine alkylation.
References
A Researcher's Guide to Amino-Pentylating Agents: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount. Amino-pentylating agents, a class of organic compounds characterized by a five-carbon chain with one or more amino groups, play crucial roles in various biological processes and have emerged as versatile tools in biomedical research and pharmaceutical applications. This guide provides a comparative analysis of five prominent amino-pentylating agents: putrescine, cadaverine, spermidine, spermine, and agmatine, focusing on their cost-effectiveness and performance in relevant applications.
Comparative Overview of Amino-Pentylating Agents
The selection of an amino-pentylating agent is often dictated by the specific application, which can range from modulating cell growth and proliferation to serving as building blocks for novel polymers or as vehicles for drug and gene delivery. The following table summarizes the key characteristics and approximate costs of these agents to aid in this selection process.
| Agent | Chemical Structure | Molecular Weight ( g/mol ) | Key Biological Roles | Potential Applications |
| Putrescine | NH₂(CH₂)₄NH₂ | 88.15 (Free Base) | Precursor to spermidine and spermine, role in cell growth and proliferation.[1] | Cell culture, precursor for synthesis, polyamine research. |
| Cadaverine | NH₂(CH₂)₅NH₂ | 102.18 (Free Base) | Role in cell signaling, response to stress, building block for some alkaloids. | Monomer for bio-based polymers (e.g., polyamides), research on bacterial metabolism.[2][3] |
| Spermidine | NH₂(CH₂)₃NH(CH₂)₄NH₂ | 145.25 (Free Base) | Essential for cell growth, differentiation, and apoptosis; induces autophagy.[4] | Anti-aging research, drug delivery, gene therapy, cancer research.[5][6] |
| Spermine | NH₂(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ | 202.34 (Free Base) | Binds to and stabilizes nucleic acids (DNA and RNA), involved in cell growth and metabolism. | Gene delivery, DNA precipitation, drug-conjugate synthesis. |
| Agmatine | H₂NC(=NH)NH(CH₂)₄NH₂ | 130.19 (Free Base) | Neuromodulator and neurotransmitter, interacts with various receptors in the central nervous system.[7] | Neuroscience research, potential therapeutic for neuropathic pain and neurodegenerative diseases. |
Note: Prices are approximate and can vary significantly based on the supplier, purity, and quantity purchased. The prices listed are for research-grade quantities and are presented as a range based on currently available data.
In-Depth Analysis of Performance and Benefits
Putrescine and Cadaverine: The Foundational Diamines
Putrescine and cadaverine are the simplest of the polyamines discussed. Their primary benefit lies in their role as fundamental building blocks in biological systems and polymer chemistry.
-
Benefits:
-
Cost-Effective: As seen in the table, putrescine and cadaverine are generally the most affordable options, making them suitable for applications requiring larger quantities, such as in the synthesis of polymers.[2][3]
-
Versatile Precursors: Putrescine is a direct precursor in the biosynthesis of spermidine and spermine, making it essential for studying the polyamine pathway.[1] Cadaverine is being explored as a monomer for creating bio-based polyamides, offering a potentially sustainable alternative to petroleum-based plastics.[8][2]
-
-
Considerations:
-
Lower Biological Complexity: Their biological activity is less complex compared to spermidine and spermine, which may limit their utility in applications requiring specific interactions with cellular machinery.
-
Toxicity: While all polyamines can be toxic at high concentrations, the catabolism of polyamines can produce toxic aldehydes and reactive oxygen species.[9][10]
-
Spermidine and Spermine: The Multifunctional Polyamines
Spermidine and spermine possess a higher charge density and more complex structures, enabling them to interact with negatively charged molecules like DNA and RNA. This property is central to their application in drug and gene delivery.
-
Benefits:
-
Nucleic Acid Interactions: Spermine, with its four amino groups, is particularly effective at condensing and protecting DNA, a critical attribute for gene delivery vectors. Spermidine also shares this capability, albeit to a lesser extent.
-
Enhanced Cellular Uptake: Many cancer cells exhibit an upregulated polyamine transport system to meet their high demand for these molecules for proliferation.[5][6] This can be exploited to selectively deliver drugs conjugated to spermidine or spermine to cancer cells.[5]
-
Autophagy Induction: Spermidine is a well-documented inducer of autophagy, a cellular recycling process that is crucial for cellular health and longevity.[4] This has made it a popular agent in anti-aging research.
-
-
Considerations:
-
Higher Cost: The increased complexity of their synthesis is reflected in their higher price point compared to the diamines.
-
Potential for Toxicity: The catabolism of spermine, in particular, can lead to the production of toxic metabolites.[9][10] Exogenous polyamines have also been shown to have neurotoxic effects at certain concentrations.[11]
-
Agmatine: The Neuromodulatory Agent
Agmatine stands apart from the other agents due to its primary role as a neurotransmitter and neuromodulator in the central nervous system.[7]
-
Benefits:
-
Neuroprotective Properties: Agmatine has shown promise in preclinical studies for its neuroprotective effects and its potential to alleviate neuropathic pain.[12]
-
Blood-Brain Barrier Permeability: Studies have shown that agmatine can cross the blood-brain barrier, a crucial characteristic for drugs targeting the central nervous system.[7][12]
-
Specific Receptor Interactions: Agmatine interacts with a variety of receptors, including NMDA and imidazoline receptors, offering specific targets for drug development.[7]
-
-
Considerations:
-
Specialized Application: Its benefits are primarily concentrated in the field of neuroscience.
-
Complex Mechanism of Action: The full extent of agmatine's interactions and downstream effects in the brain is still under investigation.
-
Experimental Protocols
Protocol 1: Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of intracellular polyamines, which is essential for studying their metabolism and the effects of exogenous agents.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Toluene
-
Polyamine standards (putrescine, cadaverine, spermidine, spermine)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Cell Lysis and Protein Precipitation:
-
Wash cultured cells with ice-cold PBS.
-
Add 0.4 M PCA to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add saturated sodium carbonate solution to adjust the pH to approximately 9.5.
-
Add dansyl chloride solution and vortex.
-
Incubate the mixture in the dark at 60°C for 1 hour.
-
-
Extraction:
-
Add toluene to the reaction mixture and vortex vigorously to extract the dansylated polyamines.
-
Centrifuge to separate the phases.
-
Carefully collect the upper toluene layer containing the dansylated polyamines.
-
-
HPLC Analysis:
-
Evaporate the toluene extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Inject an aliquot into the HPLC system.
-
Separate the dansylated polyamines using a gradient of acetonitrile in water.
-
Detect the derivatives using a fluorescence detector (excitation ~340 nm, emission ~510 nm).
-
Quantify the polyamines by comparing the peak areas to those of known standards.
-
Protocol 2: In Vitro Gene Transfection Assay to Compare Polyamine-Based Delivery Agents
This protocol provides a framework for comparing the efficiency of different amino-pentylating agents as non-viral vectors for gene delivery.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, luciferase)
-
Amino-pentylating agents (spermidine, spermine, and potentially modified versions of other agents)
-
Transfection reagent (e.g., Lipofectamine as a positive control)
-
Serum-free medium
-
Assay reagents for the reporter gene (e.g., luciferase assay substrate)
-
Plate reader (for fluorescence or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Formation of Polyamine/pDNA Complexes (Polyplexes):
-
For each amino-pentylating agent, prepare a series of dilutions in a buffered solution (e.g., HBS or sterile water).
-
Dilute the pDNA in the same buffered solution.
-
Add the polyamine solution to the pDNA solution at various N/P ratios (the ratio of nitrogen atoms in the polyamine to phosphate groups in the DNA).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Wash the cells with serum-free medium.
-
Add the polyplex solutions to the respective wells.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C.
-
Remove the transfection medium and replace it with a complete growth medium.
-
-
Reporter Gene Assay:
-
Incubate the cells for 24-48 hours post-transfection.
-
Lyse the cells and perform the appropriate assay for the reporter gene (e.g., measure GFP fluorescence or luciferase activity using a plate reader).
-
-
Data Analysis:
-
Normalize the reporter gene expression to the total protein concentration in each well.
-
Compare the transfection efficiencies of the different amino-pentylating agents at various N/P ratios.
-
Include a positive control (e.g., Lipofectamine) and a negative control (pDNA only) for comparison.
-
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design related to amino-pentylating agents, the following diagrams have been generated using Graphviz.
Caption: Simplified Polyamine Biosynthesis Pathway.
Caption: Workflow for Comparing Amino-Pentylating Agents.
References
- 1. rpicorp.com [rpicorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Green chemical and biological synthesis of cadaverine: recent development and challenges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02764F [pubs.rsc.org]
- 4. oriherb.com [oriherb.com]
- 5. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotreks.org [biotreks.org]
- 9. Toxicity of polyamines and their metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Neurotoxicity of polyamines and pharmacological neuroprotection in cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
The Crucial Role of the Linker in PROTAC Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides an objective comparison of the biological activities of PROTACs with different linkers, supported by experimental data, to inform the rational design of potent and selective protein degraders.
The Linker: More Than Just a Spacer
A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker's composition, length, and rigidity are not merely for connecting the two ends of the PROTAC; they play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2] Different linker types, such as polyethylene glycol (PEG)-based, alkyl chains, and rigid linkers, can significantly impact a PROTAC's biological activity.
Quantitative Comparison of PROTACs with Different Linkers
The biological activity of PROTACs is primarily assessed by their ability to induce the degradation of the target protein. Key metrics for this evaluation are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax : The maximum percentage of target protein degradation that can be achieved.[3]
The following tables summarize quantitative data from various studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1) with different linker compositions and lengths.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | VHL | PEG | - | - | >80 | [4] |
| dBET1 | CRBN | PEG | - | 8 | >98 | [5] |
| ARV-825 | CRBN | PEG | - | <1 | >95 | [6] |
| Compound 34 | CRBN | Piperazine (Rigid) | - | 60 | >80 | [7] |
| Compound 37 | CRBN | α-acyloxy amide (Rigid) | - | 62 | >80 | [7] |
Table 2: Comparison of ERα-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | Potency Comparison | Reference(s) |
| PROTAC A | VHL | PEG | 12 | Less Potent | [8] |
| PROTAC B | VHL | PEG | 16 | More Potent | [8] |
Table 3: Comparison of TBK1-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| Degrader 1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [9] |
| Degrader 2 | VHL | Alkyl/Ether | 12-29 | Submicromolar | - | [9] |
| Degrader 3 | VHL | Alkyl/Ether | 21 | 3 | 96 | [9] |
| Degrader 4 | VHL | Alkyl/Ether | 29 | 292 | 76 | [9] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate PROTACs, the following diagrams illustrate a key signaling pathway affected by a target protein, the general mechanism of PROTAC action, and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTACs in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
2. Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the extent of degradation.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTACs in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
3. MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.[12]
4. Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[12]
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition and length significantly influencing biological activity. While flexible linkers like PEG and alkyl chains are widely used and offer synthetic tractability, there is a growing interest in more rigid linkers to enhance ternary complex stability and improve pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker designs for the rational development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safe Disposal of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, a compound utilized in organic synthesis.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards associated with its functional groups: a p-toluenesulfonate (tosylate) ester and a tert-butyloxycarbonyl (Boc) protected amine.
I. Hazard Assessment and Safety Precautions
This compound should be handled as a hazardous substance. Tosylates are known to be potent alkylating agents and are considered carcinogenic.[2] Compounds with Boc-protecting groups should also be managed as chemical waste in accordance with institutional and local regulations.[3]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3][4]
Hazard Summary Table:
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[3] | Do not ingest. If swallowed, seek immediate medical attention.[5] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Avoid contact with skin.[4][5] If contact occurs, wash thoroughly with soap and water.[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] | Avoid contact with eyes.[4][5] If contact occurs, rinse cautiously with water for several minutes.[6] |
| Carcinogenicity | Tosylates are potent alkylating agents and are considered carcinogenic.[2] | Handle with extreme caution and minimize exposure. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor, typically involving controlled incineration.[4]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[3]
-
Segregate solid waste from liquid waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
2. Waste Collection and Storage:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container for solid hazardous waste.[3]
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof container for liquid hazardous waste.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.[3]
-
Storage: Keep waste containers securely closed except when adding waste. Store the containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
3. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Wear full personal protective equipment as described above.
-
For solid spills, carefully sweep or scoop the material to minimize dust generation and place it into a designated hazardous waste container.[6][7]
-
For liquid spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth, and then place it in a suitable container for disposal.[3][8]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the decontamination materials as hazardous waste.[3]
4. Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[3]
-
The recommended method of disposal is controlled incineration with flue gas scrubbing.[4]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. integraclear.com [integraclear.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for Handling 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
This guide provides critical safety and logistical information for the handling and disposal of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS 118811-34-0), a compound utilized in organic synthesis.[1][2] Adherence to these procedures is paramount for ensuring laboratory safety and research integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling organic chemicals, particularly compounds with similar functional groups like tosylates.[3] Researchers should always consult the supplier-specific SDS before handling this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory exposure. Tosylate compounds can cause skin, eye, and respiratory irritation.[4]
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards are required. A full-face shield is recommended if there is a significant risk of splashing.[4][5] | To protect eyes from dust particles and potential splashes of solutions.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Inspect gloves for any signs of degradation or puncture before use and change them frequently. | To prevent skin contact with the compound.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned and covers the arms is mandatory. | To protect skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should occur within a certified chemical fume hood.[3] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6] | To prevent inhalation of the powdered compound.[4] |
Experimental Protocol: Safe Handling Workflow
A systematic approach is crucial for minimizing exposure and maintaining the compound's stability.
1. Pre-Handling Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.[3]
-
Prepare a designated work area, preferably a chemical fume hood, ensuring it is clean and uncluttered.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
2. Handling the Compound:
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use a disposable weighing boat to minimize balance contamination.[3]
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Reaction: Keep the reaction vessel covered as much as possible during the experiment to minimize the release of vapors.[3]
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill and Disposal Plan
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.[4]
-
Containment: For solid spills, carefully cover the area with a damp paper towel to avoid generating dust. For liquid spills, use absorbent materials to contain the spill.[4]
-
Cleanup: While wearing appropriate PPE, gently clean the affected area. For wetted solid spills, carefully scoop the material into a designated hazardous waste container. For liquid spills, absorb the material with spill pads.[4]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water. All cleanup materials must be placed in a sealed bag and disposed of as hazardous waste.[4]
Waste Disposal:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.[4]
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.[4]
-
Dispose of all waste in accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
